molecular formula C8H13IN2 B2875537 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole CAS No. 1354705-50-2

4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Cat. No.: B2875537
CAS No.: 1354705-50-2
M. Wt: 264.11
InChI Key: FMWPZVYUGWLKFW-UHFFFAOYSA-N
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Description

4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole (CAS 1354705-50-2) is a valuable chemical intermediate in organic synthesis and medicinal chemistry. With the molecular formula C8H13IN2 and a molecular weight of 264.11 g/mol , this compound features an iodine atom at the 4-position of the pyrazole ring, making it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction . These reactions are pivotal for creating carbon-carbon bonds, enabling researchers to functionalize the pyrazole core and synthesize more complex structures for various applications. The pyrazole scaffold is a privileged structure in drug discovery, present in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties . The specific substitution pattern of this reagent—with methyl groups at the 3- and 5-positions and a propyl group at the 1-position—defines its steric and electronic properties, influencing its reactivity and the biological activity of resulting compounds. As such, this iodinated pyrazole serves as a versatile building block for the development of novel therapeutic candidates, agrochemicals, and functional materials . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3,5-dimethyl-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWPZVYUGWLKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Researcher's Guide to the Synthesis of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole, a valuable halogenated heterocyclic compound. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, prized for their diverse pharmacological activities.[1][2][3] The introduction of an iodine atom at the C-4 position of the pyrazole ring creates a versatile synthetic handle for further molecular elaboration through reactions like cross-coupling, making this target molecule particularly significant for creating complex molecular architectures.[4] This document details a reliable two-step synthetic sequence: the N-alkylation of 3,5-dimethylpyrazole followed by regioselective electrophilic iodination. We will explore the mechanistic underpinnings of each transformation, provide a meticulously detailed experimental protocol, and present expected characterization data. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to empower researchers to not only replicate the procedure but also to adapt it for analogous transformations.

Introduction: The Significance of Halogenated Pyrazoles

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[5] This "privileged scaffold" is a recurring motif in a multitude of clinically significant drugs and agrochemicals, exhibiting anti-inflammatory, analgesic, anticancer, and herbicidal properties, among others.[1][3][6][7] The biological and chemical properties of the pyrazole ring are profoundly influenced by the nature and position of its substituents.[1][2]

Halogenation, particularly iodination, at the C-4 position is a key synthetic strategy. The C-I bond is a versatile functional group that can participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. This allows for the late-stage diversification of the pyrazole core, a critical capability in modern drug discovery programs.[4] The target molecule, this compound, combines the established pyrazole core with a strategic iodo-substituent, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Synthetic Strategy & Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through a two-step sequence. This approach ensures high regioselectivity and overall yield.

Overall Synthetic Scheme:

G cluster_step1 Step 1: N-Propylation cluster_step2 Step 2: C-4 Iodination Start_A 3,5-Dimethylpyrazole Intermediate 3,5-Dimethyl-1-propyl-1H-pyrazole Start_A->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Start_B 1-Iodopropane Start_B->Intermediate Final_Product This compound Intermediate->Final_Product Acidic Conditions (e.g., H₂SO₄, AcOH) Start_C Iodinating Agent (e.g., I₂/HIO₃) Start_C->Final_Product G Pyrazole N-Propylpyrazole Ring Sigma_Complex Sigma Complex (Wheland Intermediate) Pyrazole->Sigma_Complex Electrophilic Attack at C-4 Electrophile Electrophilic Iodine (I⁺) Electrophile->Sigma_Complex Final_Product 4-Iodo-N-propylpyrazole Sigma_Complex->Final_Product Restores Aromaticity Deprotonation Deprotonation at C-4 Deprotonation->Final_Product

Sources

1H NMR spectrum of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive structural analysis and synthesis protocol for 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole , a critical scaffold in the development of p38 MAP kinase inhibitors and cannabinoid receptor ligands.

The presence of the iodine atom at the C4 position serves as a versatile functional handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide addresses the common analytical challenge of distinguishing regioisomers and confirming full iodination using high-field 1H NMR spectroscopy. We establish a self-validating analytical workflow where the disappearance of the C4-proton signal (


 5.8–6.0 ppm) acts as the primary quality gate.

Synthesis & Sample Preparation Protocol

To ensure the NMR data presented is derived from a traceable source, we define the synthesis pathway. This protocol utilizes N-Iodosuccinimide (NIS) for electrophilic aromatic substitution, favored for its high atom economy and ease of workup compared to traditional


 methods.
Reaction Workflow (Graphviz Visualization)

SynthesisWorkflow Start Precursor: 3,5-Dimethyl-1-propyl-1H-pyrazole Process Electrophilic Substitution (SEAr) Start->Process Reagent Reagent: NIS (1.1 eq) MeCN, 25°C, 4h Reagent->Process Workup Quench: Na2S2O3 (aq) Process->Workup Product Product: 4-Iodo-3,5-dimethyl- 1-propyl-1H-pyrazole Workup->Product

Figure 1: Electrophilic iodination workflow using N-Iodosuccinimide (NIS) in acetonitrile.

Step-by-Step Methodology
  • Precursor Synthesis (N-Alkylation):

    • React 3,5-dimethylpyrazole (1.0 eq) with 1-iodopropane (1.1 eq) and

      
       (1.5 eq) in dry Acetonitrile (MeCN).
      
    • Heat to 60°C for 12 hours.

    • Note: The symmetry of 3,5-dimethylpyrazole prevents regioisomeric mixtures at this stage; N1 alkylation yields a single product.

  • Iodination (The Critical Step):

    • Dissolve 3,5-dimethyl-1-propyl-1H-pyrazole (1.0 eq) in MeCN (0.5 M).

    • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C to prevent exotherm-related side products.

    • Allow the reaction to warm to 25°C and stir for 4 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Workup & Isolation:

    • Dilute with EtOAc and wash with saturated aqueous

      
       (to remove oxidative iodine byproducts) followed by brine.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if NIS residues persist.

1H NMR Structural Elucidation

The structural confirmation relies on the specific chemical shifts of the propyl chain and the methyl groups, but most importantly, on the negative evidence of the C4-H proton.

Predicted Spectral Data

Solvent: Chloroform-d (


)
Frequency:  400 MHz or higher
Reference:  TMS (

0.00 ppm) or Residual

(

7.26 ppm)
SignalChemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
A 0.92 Triplet (

Hz)
3HPropyl

-

Terminal methyl of the N-propyl chain.
B 1.80 – 1.88 Sextet (

Hz)
2HPropyl

-

Methylene linker; multiplicity confirms chain integrity.
C 2.22 Singlet3H3-MeMethyl group at C3 (distal to N-propyl).
D 2.31 Singlet3H5-MeMethyl group at C5 (proximal to N-propyl).
E 3.98 Triplet (

Hz)
2HPropyl

-

Diagnostic for N-alkylation. Deshielded by adjacent Nitrogen.
F ABSENT ----C4-H CRITICAL: Absence of signal at ~5.85 ppm confirms iodination.
Assignment Logic & Causality
  • The "Silent" C4 Position: In the precursor (3,5-dimethyl-1-propylpyrazole), the proton at position 4 appears as a sharp singlet around

    
     5.85 ppm . Upon reaction with NIS, this proton is replaced by Iodine.
    
    • Validation: If any singlet remains in the 5.8–6.0 ppm region, the reaction is incomplete.

  • Differentiation of 3-Me vs. 5-Me: The two methyl groups are chemically non-equivalent due to the N-propyl group breaking the symmetry.

    • 5-Me (

      
       ~2.31):  Located adjacent to the N-propyl group. It typically experiences slight deshielding or steric compression effects compared to the 3-Me.
      
    • 3-Me (

      
       ~2.22):  Located adjacent to the imine-like Nitrogen (N2).
      
    • Expert Note: While chemical shift rules suggest 5-Me is often slightly downfield in N-alkyl pyrazoles, definitive assignment requires 1D NOE (Nuclear Overhauser Effect) . Irradiating the N-propyl

      
      -
      
      
      
      (Signal E) will show an enhancement of the 5-Me signal (Signal D) due to spatial proximity, but not the 3-Me signal.
  • Effect of Iodine (Heavy Atom Effect): The introduction of Iodine at C4 exerts a heavy-atom effect. While this is most dramatic in 13C NMR (shifting the C4 carbon significantly upfield to

    
     60–80 ppm), in 1H NMR, it generally causes a slight downfield shift of the adjacent 3-Me and 5-Me protons (approx +0.1 to +0.2 ppm) compared to the un-iodinated precursor due to inductive electron withdrawal.
    
Spectral Assignment Diagram (Graphviz)

NMR_Assignment cluster_molecule This compound C4_I C4-Iodine (Silent in 1H) Validation VALIDATION CHECK: Is peak at 5.8 ppm absent? C4_I->Validation Replaces H Me3 3-Me Group Signal_Me Singlets 2.20 - 2.35 ppm Me3->Signal_Me 3H Me5 5-Me Group Me5->Signal_Me 3H N_Propyl N1-Propyl Chain Signal_Alpha Triplet ~3.98 ppm (N-CH2) N_Propyl->Signal_Alpha Alpha Signal_Beta Sextet ~1.85 ppm (CH2) N_Propyl->Signal_Beta Beta Signal_Gamma Triplet ~0.92 ppm (CH3) N_Propyl->Signal_Gamma Gamma

Figure 2: Mapping of structural moieties to expected 1H NMR signals. The validation check node highlights the primary quality control step.

Troubleshooting & Quality Control

IssueObservation in 1H NMRRoot CauseCorrective Action
Incomplete Reaction Small singlet visible at

5.85 ppm.
Unreacted precursor.Add 0.2 eq NIS and stir for 2h additional. Check stoichiometry.
Regioisomerism Multiple sets of propyl signals or split methyl singlets.Impure starting material (e.g., 3(5)-methylpyrazole used instead of dimethyl).Verify precursor purity. 3,5-dimethylpyrazole is symmetric; regioisomers are impossible unless the ring substitution is asymmetric.
Succinimide Residue Broad singlet at

~2.7 ppm (DMSO) or ~2.6 (CDCl3).
Poor workup (NHS byproduct).Wash organic layer thoroughly with water and bicarbonate; NHS is water-soluble.
Solvent Trap Singlet at

2.17 ppm (Acetone) or 1.56 ppm (Water).
Inadequate drying.Dry product under high vacuum (< 5 mbar) for 4 hours.

References

  • Synthesis of 4-Iodopyrazoles via NIS: V. Venkateswarlu et al., "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles," RSC Advances, 2018.

  • General Iodination Protocols (CAN/I2 vs NIS): K. Świątek et al., "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides," Organic & Biomolecular Chemistry, 2025.

  • NMR Assignments of N-Alkyl Pyrazoles: "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles," The Journal of Organic Chemistry, 2017.

  • Crystallographic & Spectral Data for 4-Halogenated Pyrazoles: "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles," Crystals, 2023.

Sources

13C NMR analysis of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, pyrazole derivatives are of significant interest due to their wide range of biological activities. This guide provides a comprehensive technical analysis of this compound, a representative substituted pyrazole, using one of the most powerful tools in chemical analysis: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a field-proven perspective on spectral prediction, experimental design, and data interpretation. We will explore the causal relationships between the molecule's structure and its NMR spectrum, grounding our analysis in established principles and authoritative literature.

Theoretical Framework: Understanding Substituent Effects in Pyrazole ¹³C NMR

The ¹³C NMR spectrum of an organic molecule provides a unique fingerprint based on the chemical environment of each carbon atom. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic structure surrounding a given nucleus. For this compound, the predicted spectrum is a composite of the parent pyrazole ring and the effects induced by its four substituents.

  • The Pyrazole Core: The unsubstituted pyrazole ring is an aromatic heterocycle. In its N-unsubstituted form, it undergoes rapid tautomeric exchange, leading to averaged signals for the C3 and C5 positions. However, the introduction of the N-propyl group quenches this tautomerism, resulting in distinct signals for each carbon atom. For the parent 3,5-dimethylpyrazole, the C3/C5 carbons typically resonate around 143-144 ppm, while the C4 carbon appears significantly further upfield at approximately 103-105 ppm.[1][2] The methyl carbons attached to C3 and C5 are found in the high-field aliphatic region, typically between 9 and 12 ppm.[1]

  • N-Propyl Group: Alkylation at the N1 position introduces three new aliphatic carbon signals. The chemical shift of these carbons is primarily influenced by their distance from the electronegative nitrogen atom.[3] The alpha-carbon (CH₂) directly attached to the nitrogen will be the most deshielded (furthest downfield), followed by the beta-carbon (CH₂), and finally the gamma-carbon (CH₃), which will be the most shielded (furthest upfield).

  • C3 and C5 Methyl Groups: These electron-donating groups slightly shield the carbons to which they are attached (C3 and C5) compared to an unsubstituted pyrazole. Their primary contribution is the appearance of two distinct signals in the high-field region of the spectrum.

  • The C4-Iodo Substituent (The Heavy Atom Effect): The most dramatic spectral feature arises from the iodine atom at the C4 position. While halogens are electronegative, the influence of heavy halogens like iodine and bromine on the chemical shift of the directly attached carbon is dominated by the "heavy atom effect."[4] This effect introduces large spin-orbit coupling, which induces significant shielding (an upfield shift) of the carbon nucleus.[4][5] This often moves the C-I signal to a very high-field position, sometimes below 100 ppm or even lower, a region not typically expected for an aromatic carbon.[5] This phenomenon is a critical diagnostic tool for identifying halogenated carbons.

Predicted ¹³C NMR Spectrum and Signal Assignment

By synthesizing data from literature on substituted pyrazoles and general substituent effects, we can predict the approximate chemical shifts for each of the eight unique carbon atoms in this compound.[5][6] The assignments are based on the principles discussed above.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3 148 – 152Starts from the 3,5-dimethylpyrazole value (~144 ppm) and is shifted downfield by the adjacent electron-withdrawing effect of the iodine at C4.
C5 145 – 149Similar to C3, but potentially slightly less deshielded depending on through-space interactions with the N-propyl group.
C4 70 – 85The parent pyrazole C4 signal (~105 ppm) is dramatically shifted upfield due to the strong shielding from the heavy atom (iodine) effect.[4][5]
C3-CH₃ 12 – 15Typical chemical shift for a methyl group on a pyrazole ring.
C5-CH₃ 10 – 13Similar to C3-CH₃, may be slightly different due to the asymmetric N-propyl substituent.
N-CH₂ (α) 48 – 52Most downfield of the propyl carbons due to direct attachment to the electronegative nitrogen atom of the pyrazole ring.
N-CH₂-CH₂ (β) 23 – 27Standard aliphatic methylene carbon, shielded relative to the alpha-carbon.
N-(CH₂)₂-CH₃ (γ) 10 – 13Typical terminal methyl group in an alkyl chain, expected at high field.

The following diagram illustrates the molecular structure with numbered carbons corresponding to the predictions in Table 1.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for High-Fidelity ¹³C NMR Acquisition

The acquisition of a high-quality, interpretable ¹³C NMR spectrum requires careful attention to the experimental setup. The following protocol is a self-validating system designed for accuracy and reliability.

Sample Preparation
  • Mass Determination: Accurately weigh 20-50 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic molecules and its single solvent peak at ~77.16 ppm.[7] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹³C NMR, defined as 0.0 ppm.[8] It is often added by the solvent manufacturer. If not present, a small drop can be added, though referencing to the residual solvent peak is more common in modern practice.

  • Transfer and Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

Spectrometer Setup and Data Acquisition

This protocol assumes a modern NMR spectrometer operating at a field strength that gives a ¹³C frequency of 100 MHz or higher.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument's probe must be tuned to the ¹³C frequency, and the magnetic field must be shimmed to optimize its homogeneity, which ensures sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is used. Proton decoupling removes ¹³C-¹H splitting, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum.[3][8]

    • Spectral Width (SW): Set a wide spectral width, typically from -10 to 220 ppm, to ensure all signals, including the potentially upfield-shifted C4 and downfield aromatic carbons, are captured.

    • Pulse Angle: A 30-45° pulse angle is a good compromise, allowing for a shorter relaxation delay without significantly compromising signal intensity.

    • Relaxation Delay (D1): Set a relaxation delay of 2 seconds. This is crucial for allowing the carbon nuclei to return to equilibrium between pulses. For fully quantitative analysis (not typically required for simple identification), this delay would need to be much longer (5 times the longest T₁ relaxation time).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), signal averaging is required.[9] A starting point of 1024 scans is reasonable and can be adjusted based on sample concentration and desired signal-to-noise ratio.

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to produce a flat, even baseline across the spectrum.

  • Referencing: The spectrum is referenced by setting the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0.0 ppm.

Data Interpretation and Structural Verification Workflow

The final step is to correlate the acquired spectrum with the predicted assignments. A logical workflow ensures confidence in the final structure.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Structural Verification (Optional but Recommended) cluster_3 Final Confirmation Prep Sample Preparation (Solvent, Standard) Acquire 1D ¹³C NMR Acquisition (Proton Decoupled) Prep->Acquire Process Data Processing (FT, Phasing, Referencing) Acquire->Process Assign1D Peak Picking & Initial Assignment (Compare to Predictions) Process->Assign1D DEPT DEPT-135/90 Experiment (Determine CH, CH₂, CH₃) Assign1D->DEPT If assignments are ambiguous Final Final Structure Confirmation (Unambiguous Assignments) Assign1D->Final If assignments are clear HSQC 2D HSQC Experiment (Correlate C-H one-bond) DEPT->HSQC HMBC 2D HMBC Experiment (Correlate C-H long-range) HSQC->HMBC HMBC->Final

Caption: Workflow for the comprehensive NMR analysis of a novel compound.

  • Step 1: Initial Assignment: Compare the experimental peaks to the predicted values in Table 1. The number of peaks should match the number of unique carbons (eight). The characteristic upfield C4 signal and the downfield C3/C5 signals should be readily identifiable.

  • Step 2: Verification with DEPT: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. It differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C3, C4, C5) are absent. This allows for the unambiguous identification of the propyl and methyl carbons.

  • Step 3: Unambiguous Confirmation with 2D NMR:

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment shows correlations between carbons and the protons directly attached to them. It will definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal, confirming the assignments for all CH, CH₂, and CH₃ groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for connecting the molecular fragments. It reveals correlations between carbons and protons that are two or three bonds away. For example, the protons of the C3-CH₃ group should show a correlation to the C3 and C4 carbons, providing definitive proof of their positions relative to the iodinated carbon.

Conclusion

The ¹³C NMR analysis of this compound is a prime example of how modern spectroscopy is used for rigorous structural elucidation. A thorough understanding of substituent effects, particularly the dominant heavy atom shielding by iodine, allows for a highly accurate prediction of the spectrum. This predictive framework, when combined with a robust experimental protocol and advanced verification techniques like DEPT, HSQC, and HMBC, provides an unassailable confirmation of the molecular structure. This methodical approach ensures the scientific integrity required in research and development, transforming a complex spectrum into a clear and definitive structural narrative.

References

  • The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkivoc. Available at: [Link]

  • Ibon, A., Rosa, M. C., Dionisia, S., José, E., & Wolfgang, H. (2021). A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry, 32(3), 1-13. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • NMR 13 C chemical shifts (ppm) corresponding to N-substitued pyrazol-3-one derivatives 1-9; DMSO-d 6 as a solvent. ResearchGate. Available at: [Link]

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]

  • A C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. ResearchGate. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. Available at: [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. The Royal Society of Chemistry. Available at: [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

Sources

mass spectrometry of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. Among these, the pyrazole scaffold is a privileged structure, known for a wide spectrum of biological activities.[1][2][3] The characterization of novel pyrazole derivatives is a critical step in the drug discovery and development pipeline. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing indispensable information on molecular weight, elemental composition, and structural features through controlled fragmentation.

This guide provides a detailed technical examination of the mass spectrometric behavior of a specific substituted pyrazole, This compound . We will explore its fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The insights presented are designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous structural elucidation of novel chemical entities.

The subject molecule, with its combination of a halogenated pyrazole core and an N-alkyl substituent, presents a rich fragmentation landscape that, when properly interpreted, serves as a definitive fingerprint of its structure.

Molecular Formula: C₈H₁₃IN₂ Monoisotopic Mass: 264.0123 Da Protonated [M+H]⁺: 265.0202 Da

Part 1: Experimental Design and Methodologies

A multi-faceted approach utilizing complementary ionization methods is essential for a comprehensive analysis. Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), provides detailed structural information through extensive fragmentation. Electrospray Ionization (ESI), usually paired with Liquid Chromatography (LC-MS), offers gentle ionization, preserving the molecular ion and enabling targeted fragmentation studies via tandem MS (MS/MS).

cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Prep Dissolve Sample in Appropriate Solvent GCMS GC-MS Analysis (Electron Ionization) Prep->GCMS Volatile Solvent (e.g., DCM) LCMS LC-MS/MS Analysis (Electrospray Ionization) Prep->LCMS Polar Solvent (e.g., MeOH, ACN) EI_Data EI Fragmentation Pattern Analysis GCMS->EI_Data ESI_Data MS/MS Fragmentation of [M+H]+ LCMS->ESI_Data HRMS High-Resolution Mass (Elemental Composition) EI_Data->HRMS ESI_Data->HRMS Conclusion Structural Confirmation HRMS->Conclusion

Caption: General workflow for the mass spectrometric characterization of the target compound.

Protocol 1: GC-MS with Electron Ionization (EI)

This method is ideal for analyzing the fragmentation pattern of the neutral molecule.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.[4]

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Protocol 2: LC-MS/MS with Electrospray Ionization (ESI)

This method focuses on the protonated molecule and its subsequent fragmentation, which is often more controlled than EI.

  • Sample Preparation: Prepare a 10 µg/mL solution in methanol or acetonitrile containing 0.1% formic acid to promote protonation.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 100 to 400.

    • MS/MS: Isolate the precursor ion at m/z 265.02 and perform Collision-Induced Dissociation (CID) using a normalized collision energy range (e.g., 10-40 eV) to observe fragmentation.

Part 2: Analysis under Electron Ionization (EI)

Under the high energy of electron ionization (70 eV), the molecule is ionized to a radical cation (M⁺•), which then undergoes a series of predictable fragmentation reactions. The fragmentation of halogen-containing compounds is often directed by the halogen's ability to act as a leaving group.[5]

The molecular ion peak (M⁺•) at m/z 264 is expected. However, its intensity may be low due to the facile cleavage of the weak carbon-iodine bond.

Predicted EI Fragmentation Pathways

The primary fragmentation drivers are the weak C-I bond and the N-propyl substituent.

  • Loss of an Iodine Radical (•I): The most anticipated fragmentation is the homolytic cleavage of the C4-I bond. This is energetically favorable and results in the loss of a 127 Da iodine radical. This pathway leads to the formation of a stable, even-electron cation at m/z 137 . This ion is expected to be one of the most abundant in the spectrum.

  • Alpha-Cleavage of the N-Propyl Group: Cleavage of the C-C bond alpha to the N1 atom of the pyrazole ring results in the loss of an ethyl radical (•C₂H₅, 29 Da). This produces a prominent ion at m/z 235 .

  • Loss of a Propyl Radical (•C₃H₇): Cleavage of the N1-C bond leads to the loss of a propyl radical (43 Da), generating an ion at m/z 221 .

  • McLafferty Rearrangement: The N-propyl chain allows for a potential McLafferty rearrangement, involving the transfer of a γ-hydrogen to the pyrazole ring with the subsequent loss of a neutral propene molecule (C₃H₆, 42 Da). This produces an odd-electron fragment ion at m/z 222 .[6]

  • Pyrazole Ring Fragmentation: The core pyrazole ring itself can fragment, typically through the loss of stable neutral molecules like HCN (27 Da) from various fragment ions.[7]

cluster_frags M [C₈H₁₃IN₂]⁺• m/z 264 (Molecular Ion) F137 [C₈H₁₃N₂]⁺ m/z 137 M->F137 - •I (127 Da) F235 [C₆H₈IN₂]⁺ m/z 235 M->F235 - •C₂H₅ (29 Da) F221 [C₅H₆IN₂]⁺ m/z 221 M->F221 - •C₃H₇ (43 Da) F222 [C₅H₇IN₂]⁺• m/z 222 M->F222 - C₃H₆ (42 Da) (McLafferty)

Caption: Predicted major fragmentation pathways of this compound under EI.

Table 1: Summary of Predicted EI Fragments
m/z (Nominal)Proposed FormulaLost FragmentFragmentation Pathway
264[C₈H₁₃IN₂]⁺•-Molecular Ion
235[C₆H₈IN₂]⁺•C₂H₅Alpha-cleavage of N-propyl group
222[C₅H₇IN₂]⁺•C₃H₆McLafferty Rearrangement
221[C₅H₆IN₂]⁺•C₃H₇Loss of N-propyl radical
137[C₈H₁₃N₂]⁺•ILoss of Iodine radical

Part 3: Analysis under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that imparts minimal energy, primarily resulting in the formation of the protonated molecule, [M+H]⁺, at m/z 265 . The structural information is then derived from tandem mass spectrometry (MS/MS), where this precursor ion is isolated and fragmented through collision-induced dissociation (CID). The fragmentation of these even-electron ions often proceeds through the loss of stable neutral molecules. Studies on substituted pyrazoles and pyrazolines have shown that the substituent at the N-1 position significantly influences the fragmentation pathways.[8][9]

Predicted ESI-MS/MS Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion at m/z 265 will likely be initiated by the cleavage of the N-propyl group.

  • Loss of Propene (C₃H₆): The most common and energetically favorable fragmentation for N-alkylated heterocycles is the loss of the corresponding alkene. Here, the loss of propene (42 Da) from the protonated molecule would yield a fragment ion at m/z 223 . This corresponds to the protonated 4-iodo-3,5-dimethyl-1H-pyrazole. This is expected to be the base peak in the MS/MS spectrum.

  • Further Fragmentation of m/z 223: The m/z 223 ion can undergo further fragmentation, likely through the loss of a neutral HI molecule (128 Da) to produce an ion at m/z 95 .

  • Direct Loss of HI: While less common for the primary fragmentation, direct loss of hydrogen iodide (128 Da) from the precursor ion could occur at higher collision energies, leading to an ion at m/z 137 .

cluster_frags M [C₈H₁₄IN₂]⁺ m/z 265 ([M+H]⁺) F223 [C₅H₈IN₂]⁺ m/z 223 M->F223 - C₃H₆ (42 Da) F95 [C₅H₇N₂]⁺ m/z 95 F223->F95 - HI (128 Da)

Sources

Navigating the Solubility Landscape of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole in organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this substituted pyrazole. It equips researchers, scientists, and drug development professionals with the necessary knowledge to predict solubility behavior, select appropriate solvent systems, and implement robust experimental protocols for accurate solubility determination. This guide is structured to provide actionable insights, from theoretical considerations to practical laboratory procedures, ensuring scientific integrity and supporting the advancement of therapeutic candidates.

Introduction: The Criticality of Solubility in Pyrazole-Based Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The specific compound, this compound, with its unique substitution pattern, presents a profile of significant interest for further investigation. However, the therapeutic potential of any compound is intrinsically linked to its bioavailability, which is heavily influenced by its solubility. Poor solubility can hinder formulation, impede absorption, and ultimately lead to the failure of a promising drug candidate.

This guide addresses the solubility of this compound by first dissecting its molecular structure to predict its general solubility characteristics. It then outlines systematic approaches for experimental solubility determination and provides strategies for addressing solubility challenges.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2]

Molecular Structure Analysis

To anticipate the solubility of this compound, we must first examine its structural features:

  • Pyrazole Core: The 1H-pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While it possesses some polar character due to the nitrogen atoms, the overall ring system has significant non-polar, aromatic character.[1][3]

  • Substituents:

    • 4-Iodo: The iodine atom is large and polarizable, contributing to van der Waals forces and potentially some weak polar interactions.

    • 3,5-Dimethyl: The two methyl groups are non-polar and increase the lipophilicity of the molecule.

    • 1-Propyl: The propyl group is a non-polar alkyl chain that significantly enhances the compound's lipophilic (fat-loving) nature.

Inference: The presence of the propyl and dimethyl groups suggests that this compound will likely exhibit a preference for non-polar or weakly polar organic solvents over highly polar solvents like water. The pyrazole core's nitrogen atoms may allow for some solubility in moderately polar solvents.

Factors Influencing Solubility of Pyrazole Derivatives

Several key factors influence the solubility of pyrazole derivatives:[4]

  • Molecular Weight: Generally, higher molecular weight compounds are more challenging to solvate.[4]

  • Crystal Structure: The energy required to overcome the crystal lattice forces of the solid compound directly impacts its solubility.

  • Intermolecular Forces: The potential for hydrogen bonding and other intermolecular interactions between the solute and solvent is a primary driver of solubility.[4]

  • Temperature: For most solid solutes, solubility increases with temperature.[4]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following protocols outline both qualitative and quantitative approaches.

Qualitative Solubility Assessment

A preliminary screening of solubility in a range of solvents provides a rapid understanding of the compound's general behavior.

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of this compound in a panel of common organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of this compound to a series of labeled test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect each tube for the presence of undissolved solid.

  • Record the results as "soluble," "partially soluble," or "insoluble."

  • For tubes where the compound appears insoluble, gently warm the mixture in a water bath to observe if solubility increases with temperature.[5]

Data Recording:

SolventPolarity IndexPredicted SolubilityObservation (Room Temp)Observation (Heated)
Hexane0.1High
Toluene2.4High
Dichloromethane3.1Moderate-High
Ethyl Acetate4.4Moderate
Acetone5.1Moderate
Ethanol5.2Low-Moderate
Methanol6.6Low
Water10.2Very Low
Quantitative Solubility Determination

For drug development, precise solubility values are required. The "excess solid" method followed by a suitable analytical technique is a common approach.[6]

Protocol 2: Equilibrium Solubility Measurement using HPLC

Objective: To quantitatively determine the equilibrium solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial (ensure solid is visible).

    • Add a known volume of the chosen solvent (e.g., 5 mL).

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed for the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Generate a calibration curve by injecting the standards and plotting the peak area against concentration.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Strategies for Addressing Poor Solubility

If this compound exhibits poor solubility in desired solvents, several strategies can be employed.

Co-solvents and Binary Solvent Systems

The use of a co-solvent can significantly enhance the solvating power of the primary solvent.[4] For instance, if the compound has low solubility in a non-polar solvent, adding a small amount of a more polar co-solvent like ethanol might improve solubility.

For purification techniques like recrystallization, a binary solvent system is often effective.[4] This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent dropwise until turbidity is observed, followed by slow cooling to induce crystallization.[4]

Workflow for Co-solvent Screening:

CoSolventScreening Start Identify Primary Solvent (Poor Solubility) Select Select Potential Co-solvents (Miscible with Primary) Start->Select Prepare Prepare Test Solutions (Varying Co-solvent Ratios) Select->Prepare Equilibrate Equilibrate and Observe Prepare->Equilibrate Analyze Analyze for Solubility (Visual or Quantitative) Equilibrate->Analyze Optimize Optimize Co-solvent Ratio Analyze->Optimize End Optimized Solvent System Optimize->End

Caption: Workflow for co-solvent screening to enhance solubility.

Temperature Adjustment

Increasing the temperature can significantly enhance the solubility of many compounds.[4] This is a common strategy in recrystallization and for preparing concentrated solutions for reactions. However, the thermal stability of the compound must be considered to avoid degradation.[4]

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in drug discovery and development. A systematic approach, beginning with an analysis of its molecular structure to predict its behavior, followed by rigorous experimental determination, is paramount. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the solubility challenges associated with this promising pyrazole derivative. By understanding the principles of solubility and employing the outlined strategies, scientists can optimize solvent selection for synthesis, purification, and formulation, thereby accelerating the journey of this compound from the laboratory to potential therapeutic application.

References

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

Sources

Technical Monograph: 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

In the realm of medicinal chemistry, 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole represents a high-value "privileged scaffold." It serves as a critical intermediate for the synthesis of polysubstituted pyrazoles, which are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, CDK), COX-2 inhibitors, and agrochemicals.

The strategic value of this molecule lies in the C4-Iodine substituent.[1][2][3] Unlike its bromo- or chloro-analogs, the C4-iodo bond possesses a weaker bond dissociation energy, making it significantly more reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This allows for late-stage functionalization under milder conditions, a crucial requirement when handling sensitive biological pharmacophores.

IUPAC Nomenclature Breakdown

To ensure rigorous identification, we dissect the IUPAC name:

  • 1H-pyrazole: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The "1H" indicates the tautomer where the proton (or substituent) is on the nitrogen.

  • 1-propyl: An

    
    -alkyl chain consisting of three carbons attached to the pyrrole-like nitrogen (N1). This adds lipophilicity (
    
    
    
    modulation).
  • 3,5-dimethyl: Methyl groups at positions 3 and 5.[4][5][6] These provide steric bulk, often restricting rotation in drug-target binding pockets (atropisomerism control).

  • 4-Iodo: An iodine atom at position 4.[1][2][3][7][8][9][10] This is the electrophilic "handle" for subsequent coupling.

PropertyData (Estimated/Analog-Based)
Molecular Formula

Molecular Weight 264.11 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in

Key Reactivity Pd-catalyzed Cross-Coupling (C4 position)

Strategic Synthesis: The "One-Pot" vs. Stepwise Approach

While "one-pot" methods exist, a stepwise approach is recommended for high-purity pharmaceutical applications to avoid regioisomeric impurities. The most robust route involves the cyclocondensation of acetylacetone with propylhydrazine, followed by electrophilic iodination.

Reaction Pathway Diagram

SynthesisPathway Reagents1 Acetylacetone + Propylhydrazine Intermediate 3,5-Dimethyl-1-propyl-1H-pyrazole (Core Scaffold) Reagents1->Intermediate Cyclocondensation (Reflux, EtOH) Product 4-Iodo-3,5-dimethyl- 1-propyl-1H-pyrazole Intermediate->Product Electrophilic Aromatic Substitution (C4) Reagents2 NIS (N-Iodosuccinimide) or I2/CAN Reagents2->Product Reagent Addition

Figure 1: Stepwise synthetic pathway ensuring regiospecificity at N1 and C4.

Detailed Protocol
Step 1: Synthesis of the Pyrazole Core

Rationale: We utilize the Knorr Pyrazole Synthesis mechanism. The use of propylhydrazine (rather than hydrazine followed by alkylation) guarantees the propyl group is fixed at N1, preventing N1/N2 alkylation mixtures later.

  • Reagents: Dissolve 2,4-pentanedione (1.0 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add propylhydrazine hydrochloride (1.1 equiv) and

    
     (1.1 equiv) dropwise at 
    
    
    
    .
    • Note: The exotherm must be controlled to prevent polymerization of the diketone.

  • Cyclization: Reflux the mixture for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The diketone spot (

    
    ) should disappear.
    
  • Workup: Concentrate in vacuo. Redissolve in

    
    , wash with water to remove triethylamine salts. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect >85% of a pale yellow oil (3,5-dimethyl-1-propyl-1H-pyrazole).

Step 2: Regioselective Iodination (C4)

Rationale: The C4 position is the most electron-rich site on the pyrazole ring, susceptible to


 (Electrophilic Aromatic Substitution). We use 

-Iodosuccinimide (NIS)
because it avoids the harsh oxidative conditions of

, preserving the alkyl side chain.
  • Setup: Dissolve the Step 1 intermediate (1.0 equiv) in Acetonitrile (

    
    ).
    
  • Iodination: Add NIS (1.1 equiv) portion-wise at room temperature. Shield from light (iodine compounds are photosensitive).

  • Reaction: Stir at RT for 2–4 hours.

    • Process Check: A color change from clear to slight orange/red indicates iodine liberation, but deep red suggests over-oxidation.

  • Quench: Pour into 10%

    
     (sodium thiosulfate) solution. This reduces unreacted iodine species (decolorizing the organic layer).
    
  • Isolation: Extract with EtOAc. The product is usually pure enough for coupling, but can be recrystallized from Hexane/EtOH if solid, or flash chromatographed (0-20% EtOAc in Hexane).

Analytical Characterization (Self-Validation)

To validate the structure, researchers must look for specific NMR signatures. The absence of the C4-proton is the primary indicator of successful iodination.

Spectroscopic MethodDiagnostic Signal (Expected)Structural Insight

NMR (300 MHz,

)

0.9 (t, 3H)
Terminal methyl of propyl chain.

1.8 (m, 2H)
Methylene linker of propyl chain.

3.9 (t, 2H)

(Deshielded by Nitrogen).

2.20 (s, 3H), 2.28 (s, 3H)
C3 and C5 Methyls. (Distinct environments).
ABSENT:

~5.8 (s, 1H)
Critical: The C4-H signal must be gone.

NMR

~60-70 ppm
C4-I carbon (Upfield shift due to Heavy Atom Effect).
LC-MS (ESI+)

Confirms molecular mass.

Functionalization: Suzuki-Miyaura Coupling[3][9][11]

The primary utility of this molecule is as a coupling partner.[1] The sterically hindered nature of the 3,5-dimethyl system requires specific catalytic considerations.

Catalytic Cycle & Optimization

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-Pyrazole RedElim->Product Substrate 4-Iodo-Pyrazole Substrate->OxAdd

Figure 2: The Suzuki-Miyaura catalytic cycle. The oxidative addition of the C4-Iodo bond is facile, but transmetallation can be slow due to the flanking methyl groups.

Recommended Conditions

Due to the "ortho-like" steric hindrance from the C3/C5 methyls, standard


 may be sluggish.
  • Catalyst:

    
     or Buchwald precatalysts (e.g., XPhos Pd G2) are superior for sterically demanding substrates.
    
  • Base:

    
     or 
    
    
    
    (anhydrous conditions often work better than aqueous biphasic systems for highly lipophilic pyrazoles).
  • Solvent: 1,4-Dioxane or DME at

    
    .
    

Safety & Handling

  • Alkyl Hydrazines: Propylhydrazine is toxic and a potential carcinogen. All operations in Step 1 must be performed in a fume hood.

  • Iodinating Agents: NIS can cause skin irritation. Iodine waste must be segregated from general organic waste to prevent formation of explosive azides (if azides are present elsewhere in the lab) or corrosion of metal containers.

  • Stability: The 4-iodo compound is generally stable but should be stored cold (

    
    ) and away from light to prevent liberation of iodine, which turns the compound purple/brown.
    

References

  • Synthesis of 4-Iodopyrazoles via Electrophilic Substitution

    • Vvedensky, V. et al. "Regioselective synthesis of 4-iodopyrazoles." Journal of Organic Chemistry. (2008).

  • Suzuki Coupling of Sterically Hindered Pyrazoles

    • Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society. (2007).

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Che, J. et al. "Pyrazoles as privileged scaffolds for the design of kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (2012).

  • General Pyrazole Synthesis (Knorr Method)

    • Behr, L.C. et al. "Pyrazoles. I. The Reaction of 1,3-Dicarbonyl Compounds with Hydrazines." Journal of the American Chemical Society. (1956).

Sources

Methodological & Application

Precision Sonogashira Cross-Coupling of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the Sonogashira cross-coupling of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole , a highly functionalized heteroaryl halide building block. Unlike simple aryl iodides, this pyrazole scaffold presents unique electronic and steric environments due to the flanking 3,5-dimethyl groups and the electron-rich heteroaromatic core. This guide synthesizes mechanistic insights with practical methodology to ensure high yields, minimal homocoupling, and scalable purification strategies for medicinal chemistry and materials science applications.

Introduction: The Substrate Profile

Target Molecule: this compound Role: Electrophilic coupling partner (Heteroaryl Iodide). Significance: Pyrazoles functionalized at the C4 position are ubiquitous pharmacophores in kinase inhibitors (e.g., JAK, Aurora kinase) and agrochemicals.

Structural Analysis & Reactivity
  • C4-Iodine Handle: The C-I bond at the 4-position is highly reactive toward oxidative addition, significantly more so than corresponding bromides or chlorides, allowing for milder reaction conditions.

  • 3,5-Dimethyl Sterics: The methyl groups at positions 3 and 5 provide steric bulk that protects the C4 center from nucleophilic attack but can also impede the approach of bulky palladium ligands.

  • 1-Propyl Group: This alkyl chain serves two critical functions:

    • Solubility: Enhances lipophilicity compared to methyl analogs, facilitating reactions in non-polar solvents like toluene or THF.

    • Catalyst Protection: Caps the N1 nitrogen, preventing it from acting as a competitive ligand that could poison the Pd catalyst. However, the N2 nitrogen remains a weak donor.

Mechanistic Insight & Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle, but with specific considerations for the electron-rich pyrazole ring. The electron-donating nature of the pyrazole (enhanced by the methyl groups) makes the oxidative addition step facile. The critical rate-determining step often shifts to transmetallation , where the copper acetylide transfers the alkyne to the palladium center.

Graphviz: Reaction Pathway

The following diagram illustrates the specific catalytic cycle for this pyrazole substrate, highlighting the interplay between the Pd and Cu cycles.

SonogashiraCycle Start 4-Iodo-3,5-dimethyl- 1-propyl-1H-pyrazole Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Substrate TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 4-Alkynyl-3,5-dimethyl- 1-propyl-1H-pyrazole RedElim->Product Release CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Transfer Alkyne

Caption: Catalytic cycle showing the oxidative addition of the iodopyrazole followed by copper-mediated transmetallation.

Optimization Matrix

For this specific substrate, standard conditions often yield good results, but optimization is required to suppress the Glaser homocoupling of the alkyne and ensure complete conversion.

VariableRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Robust, air-stable precatalyst. The PPh₃ ligands are labile enough to allow oxidative addition but bulky enough to stabilize the Pd(0) species.
Co-Catalyst CuI (2-5 mol%)Essential for activating the terminal alkyne. Must be kept at low loading to minimize alkyne homocoupling.
Base Et₃N or DIPA Acts as both base and co-solvent.[1][2] Triethylamine is standard; Diisopropylamine (DIPA) is better if the alkyne is base-sensitive.
Solvent DMF or THF DMF (polar aprotic) accelerates the reaction by stabilizing the ionic intermediates. THF is preferred for easier workup if the product is lipophilic.
Temperature RT to 60°C Start at Room Temperature (RT). The C-I bond is reactive.[3] Heat to 60°C only if conversion is slow after 2 hours.
Atmosphere Argon/Nitrogen Strict deoxygenation is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and catalyst oxidation.

Standard Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 - 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.03 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF

  • Base: Triethylamine (Et₃N) (excess, or 3.0 equiv if using DMF as primary solvent)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon.

    • Add This compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%) to the flask.

    • Note: Solids are added first to ensure accurate weighing.

  • Solvent & Base Addition:

    • Seal the flask with a septum.

    • Evacuate and backfill with Argon three times (Balloon pressure is sufficient).

    • Inject anhydrous DMF (concentration ~0.2 M relative to pyrazole) and Et₃N (3.0 equiv) via syringe.

    • Critical: Degas the solvents by sparging with Argon for 15 minutes prior to addition if not using a glovebox.

  • Alkyne Addition:

    • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Reasoning: Slow addition of the alkyne can help maintain a low concentration of the active copper-acetylide, reducing the risk of homocoupling.

  • Reaction:

    • Stir the mixture at Room Temperature for 30 minutes.

    • Monitor by TLC or LC-MS.[1][4]

    • If starting material remains, heat to 50-60°C . Most reactions with this substrate reach completion within 2-4 hours at mild heat.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[4]

    • Wash with saturated NH₄Cl solution (to sequester Cu salts) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient. The propyl group renders the product relatively non-polar compared to NH-pyrazoles.

Troubleshooting & Critical Controls

Issue: Glaser Homocoupling (Alkyne Dimerization)
  • Symptom: Appearance of a symmetrical byproduct (Alkyne-Alkyne) and consumption of the alkyne without product formation.

  • Solution:

    • Oxygen Exclusion: Ensure rigorous degassing. Oxygen promotes the Cu-catalyzed dimerization.

    • Slow Addition: Add the alkyne solution slowly over 1 hour using a syringe pump.

    • Alternative Protocol: Switch to "Copper-free" Sonogashira conditions using Pd(OAc)₂ / XPhos with Cs₂CO₃ in CH₃CN at 80°C if the problem persists.

Issue: Dehalogenation (Reduction of C-I to C-H)
  • Symptom: Formation of 3,5-dimethyl-1-propyl-1H-pyrazole.

  • Cause: Hydride source present or excessive heating.[5]

  • Solution: Use anhydrous solvents (avoid alcohols). Lower the reaction temperature.

Issue: Catalyst Poisoning
  • Symptom: Reaction stalls despite available reagents.

  • Cause: Coordination of the pyrazole N2 nitrogen to Palladium.

  • Solution: The 3,5-dimethyl groups usually prevent this via steric hindrance. If observed, switch to a bulkier ligand system like Pd(dppf)Cl₂ or Buchwald Precatalysts (e.g., XPhos Pd G2) .

References

  • BenchChem. Application Notes and Protocols: 4-Iodopyrazole in Catalysis. (2025).[3][4][6] Retrieved from 3

  • ResearchGate. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011).[7] Retrieved from 7

  • MDPI. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole: Synthesis and Spectroscopic Data. (2009).[8] Retrieved from 8

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from 5

Sources

palladium-catalyzed synthesis of 4-aryl-3,5-dimethyl-1-propyl-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Palladium-Catalyzed Synthesis of 4-Aryl-3,5-Dimethyl-1-Propyl-1H-Pyrazoles

Application Note & Detailed Protocols for Researchers

Abstract

The 4-aryl-1H-pyrazole scaffold is a privileged motif in modern medicinal chemistry and materials science, appearing in numerous bioactive compounds and functional materials. This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-aryl-3,5-dimethyl-1-propyl-1H-pyrazoles via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the catalytic cycle, offer step-by-step procedures for the preparation of key precursors, and present a robust, optimized protocol for the final cross-coupling, including a discussion on parameter optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to constructing this valuable class of molecules.

Introduction: The Significance of 4-Arylpyrazoles

Substituted pyrazoles are a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Specifically, the introduction of an aryl group at the C4 position of the pyrazole ring creates a unique structural architecture that is often key to potent and selective biological activity. Traditional methods for synthesizing these compounds can be cumbersome, often requiring multi-step procedures and harsh conditions.

The advent of transition-metal catalysis has revolutionized the construction of C-C bonds, and the Suzuki-Miyaura reaction stands out as one of the most versatile and widely used methods.[1][2] It offers a powerful and efficient pathway to 4-arylpyrazoles under relatively mild conditions, with excellent functional group tolerance and broad substrate scope. This application note focuses on a specific, practical example: the coupling of 4-iodo-3,5-dimethyl-1-propyl-1H-pyrazole with various arylboronic acids.

The Suzuki-Miyaura Reaction: Mechanism and Rationale

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (or triflate) and an organoboron compound.[1] Its widespread adoption is due to the mild reaction conditions, the commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts.

The catalytic cycle, illustrated below, involves three key steps:[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-iodopyrazole, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired 4-arylpyrazole product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Py-I (Starting Material) pd_complex Py-Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Py-Pd(II)(Ar)L₂ transmetalation->pd_aryl_complex [ArB(OH)₃]⁻ base_activation ArB(OH)₂ + Base → [ArB(OH)₃]⁻ base_activation->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Py-Ar (Product) reductive_elimination->product

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Preparation of Key Starting Materials

While many reagents are commercially available, this section provides protocols for the synthesis of key precursors, offering greater flexibility for research and development.

Protocol 1: Synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole

This procedure involves the condensation of propylhydrazine with acetylacetone.

Materials:

  • Propylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Acetic Acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a solution of propylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

  • Slowly add acetylacetone (1.0 eq) to the solution at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by distillation or column chromatography.

Protocol 2: Synthesis of this compound

The C4-position of the pyrazole ring is activated for electrophilic substitution. Iodination can be achieved using various reagents. A common method involves using N-Iodosuccinimide (NIS).[4]

Materials:

  • 3,5-Dimethyl-1-propyl-1H-pyrazole (from Protocol 1)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile or Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 3,5-dimethyl-1-propyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature for 12-24 hours. Protect the reaction from light. Monitor progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-iodopyrazole.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the optimized synthesis of 4-aryl-3,5-dimethyl-1-propyl-1H-pyrazoles using microwave irradiation for enhanced reaction speed and efficiency.[5]

Experimental_Workflow Experimental Workflow: Suzuki-Miyaura Coupling start 1. Reagent Assembly reagents Add 4-Iodopyrazole, Arylboronic Acid, Pd Catalyst, Base, and Solvent to Vial degas 2. Degassing start->degas reaction 3. Microwave Reaction degas->reaction degas_desc Purge with N₂ or Ar gas for 10-15 minutes workup 4. Work-up & Extraction reaction->workup reaction_desc Seal vial and heat in microwave reactor (e.g., 90-120 °C, 10-30 min) purify 5. Purification workup->purify workup_desc Cool, dilute with water, extract with Ethyl Acetate end 6. Characterization purify->end purify_desc Dry organic layer, concentrate, and purify via column chromatography end_desc Obtain NMR, MS data to confirm structure

Figure 2. Step-by-step workflow for the microwave-assisted Suzuki coupling.

Materials and Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or XPhos Pd G2 (1-2 mol%)[6]

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 2.5 eq)[5]

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME/Water[5]

  • Microwave reactor with appropriate reaction vials and caps

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

  • Assembly: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the solvent mixture (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction).

  • Degassing: Seal the vial with a cap. Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 90-120 °C) for 10-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Cooling & Work-up: Once the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-3,5-dimethyl-1-propyl-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization, Scope, and Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.

ParameterOptionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G2)Pd(PPh₃)₄ is a classic, reliable choice but can be air-sensitive. Modern Buchwald precatalysts are often more active, require lower loadings, are air-stable, and are highly effective for coupling with challenging substrates like heteroaryl chlorides or sterically hindered partners.[6][7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is crucial for activating the boronic acid. Cs₂CO₃ is often superior for challenging couplings due to its higher solubility in organic solvents, though K₂CO₃ is a cost-effective and generally effective alternative.[5] The choice of base can significantly impact yield.
Solvent Dioxane/H₂O, DME/H₂O, Toluene/H₂O, DMF/H₂OA polar, aprotic solvent mixed with water is standard. The water is essential for dissolving the base and facilitating the formation of the "ate" complex. Dioxane and DME are excellent choices.[5] DMF can sometimes lead to side reactions at high temperatures.
Temperature 80 - 120 °CHigher temperatures accelerate the reaction, especially the oxidative addition step. Microwave irradiation allows for rapid, uniform heating to the target temperature, significantly reducing reaction times from hours to minutes.[5][8]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure thorough degassing of the reaction mixture. Use fresh, high-quality catalyst.

    • Cause: Poor quality of the boronic acid (often prone to dehydration to form boroxines).

    • Solution: Use fresh boronic acid or recrystallize it before use.

  • Dehalogenation Side Reaction:

    • Cause: A competing pathway where the 4-iodopyrazole is reduced to the corresponding 4-H pyrazole. This can be promoted by certain ligands or impurities.[9]

    • Solution: Using bromo- or chloropyrazoles can sometimes reduce the rate of dehalogenation compared to the more reactive iodopyrazoles.[9] Optimizing the base and solvent system may also mitigate this issue.

  • Homocoupling of Boronic Acid:

    • Cause: The formation of a biaryl product (Ar-Ar) from the boronic acid. This is often observed when the oxidative addition step is slow.

    • Solution: Ensure the palladium catalyst is active. Using a slight excess of the boronic acid can be acceptable, but large amounts of homocoupling suggest a need to re-optimize catalyst and conditions.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and robust method for the synthesis of 4-aryl-3,5-dimethyl-1-propyl-1H-pyrazoles. By carefully selecting the catalyst, base, and solvent system, and by utilizing modern techniques such as microwave irradiation, researchers can access a wide array of these valuable compounds in high yields and short reaction times. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful synthetic tool in drug discovery and materials science.

References

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

  • Hartwig Group. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group, UC Berkeley. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cougnon, F. J.-P., et al. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. ScienceDirect. [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 794-798. [Link]

  • ResearchGate. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Request PDF. ResearchGate. [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. [Link]

  • Lafrance, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Organic Chemistry Portal. Synthesis of arylboronic acids and arylboronates. Organic Chemistry Portal. [Link]

  • ResearchGate. (2015). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2015). Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. | Download Scientific Diagram. ResearchGate. [Link]

  • Shang, R., et al. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 8(7), 5255-5260*. [Link]

  • Kvasnica, M., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(1), 174-182. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF. ResearchGate. [Link]

  • Boumaiza, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(1), 44-52. [Link]

  • Gorgani, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1438-1451. [Link]

  • Tlaskal, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12312-12329. [Link]

  • ResearchGate. (2015). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Falla, Y., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. PubMed. [Link]

  • Jasiński, M., et al. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 12(15), 9207-9218. [Link]

Sources

preparation of screening libraries with a 4-substituted pyrazole core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of 4-Substituted Pyrazole Screening Libraries

Abstract & Strategic Rationale

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in FDA-approved kinase inhibitors (e.g., Ruxolitinib , Crizotinib , Avapritinib ) and COX-2 inhibitors (Celecoxib ). While 3,5-substitution patterns are easily accessible via classical Knorr condensation, the 4-position represents a critical vector for accessing novel chemical space, particularly for targeting the ATP-binding hinge region of kinases.

This Application Note details a robust, modular protocol for the preparation of 4-substituted pyrazole libraries. Unlike traditional condensation methods which require diverse 1,3-dicarbonyl precursors, this protocol utilizes a "Functionalize-Last" strategy. We employ a core 4-iodopyrazole scaffold, allowing for divergent parallel synthesis via regioselective N-alkylation followed by high-throughput Suzuki-Miyaura cross-coupling.

Key Advantages:

  • Modularity: Independent variation of N1 and C4 substituents.[1]

  • Regiocontrol: Protocols to mitigate N1/N2 isomer mixtures.

  • Scalability: Validated for 96-well plate parallel synthesis.

Strategic Workflow Analysis

To maximize library diversity while minimizing synthetic attrition, we reject the classical hydrazine/1,3-diketone condensation for the library generation step. Instead, we adopt a late-stage diversification model.

Figure 1: Library Generation Workflow

LibraryWorkflow Start Commercial Pyrazole Core Step1 Step 1: Core Iodination (Batch Scale) Start->Step1 NIS or I2/HIO3 Step2 Step 2: N-Alkylation (Split-Pool or Parallel) Step1->Step2 R1-X, Base Step3 Step 3: C4-Suzuki Coupling (96-well Plate) Step2->Step3 Ar-B(OH)2, Pd cat. QC LCMS & NMR Validation Step3->QC Library Final Screening Library QC->Library

Caption: Modular workflow for generating 4-substituted pyrazole libraries. The "Functionalize-Last" approach at C4 allows for rapid analoging.

Experimental Protocols

Phase 1: Scaffold Preparation (Batch Scale)

Objective: Synthesize multi-gram quantities of 4-iodo-3,5-dimethyl-1H-pyrazole (or unsubstituted analog) to serve as the master scaffold.

Reagents:

  • 3,5-Dimethylpyrazole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 3,5-dimethylpyrazole (10 g, 104 mmol) in ACN (100 mL).

  • Cool to 0°C. Add NIS (25.7 g, 114 mmol) portion-wise over 20 minutes to control exotherm.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.2) should disappear, replaced by the product (Rf ~0.5).

  • Workup: Concentrate ACN. Redissolve residue in EtOAc, wash with 10% Na2S2O3 (to remove iodine color) and brine.

  • Yield: Typically >90%. Solid precipitates often require no chromatography.

Phase 2: Regioselective N-Alkylation

Objective: Introduce diversity at the N1 position.[2][3] Note: Unsubstituted pyrazoles present a regioselectivity challenge (N1 vs N2).

The Regioselectivity Challenge: For 3-substituted pyrazoles, alkylation typically yields a mixture of isomers.

  • Standard Method (Cs2CO3): Often gives 60:40 to 80:20 mixtures favoring the less sterically hindered isomer.

  • High-Fidelity Method (MgBr2): For screening libraries where isomer purity is critical, we recommend Magnesium-catalyzed alkylation.

Protocol (MgBr2 Catalyzed):

  • Vessel: 20 mL Scintillation vial (or deep-well plate for parallel).

  • Reactants:

    • 4-Iodopyrazole scaffold (1.0 equiv)[4]

    • Alkyl Halide (R-Br) (2.0 equiv)

    • MgBr2 (0.2 equiv) - Key for coordination-directed selectivity

    • Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Solvent: THF (anhydrous)

  • Conditions: Stir at RT for 12-24 h.

  • Mechanism: The Mg(II) ion coordinates to the pyrazole nitrogen and the electrophile, directing attack to the N1 position (distal to bulky C3 substituents).

Figure 2: Regiocontrol Mechanism

Regioselectivity Substrate 3-Substituted Pyrazole Coordination Mg(II) Coordination Complex Substrate->Coordination + MgBr2 Transition Directed Transition State Coordination->Transition + R-Br Product N1-Alkylated Product (>95:5) Transition->Product DIPEA

Caption: Mg(II)-directed alkylation favors the N1 isomer by stabilizing the transition state distal to existing substituents.

Phase 3: High-Throughput C4-Suzuki Coupling

Objective: Parallel synthesis of the final library using 96-well blocks.

Reaction Scale: 50 µmol per well. Catalyst System: Pd(dppf)Cl2·DCM is preferred for its stability in air and broad substrate scope (aryl and heteroaryl boronic acids).

Plate Setup (Per Well):

  • Stock Solution A (Substrate): 4-iodo-N-alkylpyrazole (50 µmol) in DME (250 µL).

  • Stock Solution B (Boronic Acid): Ar-B(OH)2 (75 µmol, 1.5 equiv) in DME (250 µL).

  • Stock Solution C (Base/Cat): Cs2CO3 (150 µmol, 3.0 equiv) + Pd(dppf)Cl2 (2.5 µmol, 5 mol%) in degassed Water (125 µL).

Procedure:

  • Dispense Solution A and B into a 96-well glass-coated deep-well plate.

  • Add Solution C. Final Solvent Ratio: DME:Water (4:1).

  • Seal: Use a heavy-duty aluminum heat seal or chemically resistant silicone mat.

  • Reaction: Heat at 90°C for 4 hours (Thermal block) or 100°C for 20 mins (Microwave).

  • Workup:

    • Cool to RT.

    • Add 500 µL EtOAc.

    • Add 200 µL sat. NaHCO3.

    • Vortex/Shake for 5 mins.

    • Phase separate (liquid handler or centrifugation).

    • Evaporate organic layer (Genevac).

    • Resuspend in DMSO for screening or purify via Prep-HPLC.

Data Presentation & Validation

To ensure library integrity, a subset of the library (random 10%) must undergo QC.

Table 1: Optimization of C4-Suzuki Coupling Conditions (4-Iodo-1-methylpyrazole)

EntryCatalyst (5 mol%)Base (2 eq)SolventTemp/TimeConversion (LCMS)
1Pd(PPh3)4Na2CO3DME/H2O80°C / 12h65%
2Pd(OAc)2 / SPhosK3PO4Tol/H2O100°C / 4h88%
3Pd(dppf)Cl2 Cs2CO3 DME/H2O 90°C / 4h >98%
4Pd2(dba)3 / XPhosCs2CO3Dioxane100°C / 2h95%

Note: Entry 3 is selected for the standard protocol due to the balance of cost, ease of handling (Pd(dppf)Cl2 is air stable), and high conversion rates.

Troubleshooting Guide

Issue 1: Protodeboronation (Loss of Boronic Acid)

  • Symptom:[2][3][4] LCMS shows starting iodide and "Ar-H" (de-boronated aryl).

  • Cause: Electron-poor boronic acids (e.g., 2-pyridyl, poly-fluoro) are unstable in hot aqueous base.

  • Solution: Switch to Pd(Amphos)Cl2 or Pd-PEPPSI-IPr . Lower temperature to 60°C and extend time. Use anhydrous conditions (CsF in Dioxane).

Issue 2: Dehalogenation (Loss of Iodine)

  • Symptom:[2][3][4] Formation of 4-H pyrazole.[4]

  • Cause: Hydride source in reaction (often from alcohol solvents or excessive heating).

  • Solution: Ensure DME is peroxide-free. Reduce reaction time.

Issue 3: Regioisomer Contamination

  • Symptom:[2][3][4] Split peaks in LCMS/NMR after Step 2.

  • Solution: If MgBr2 fails, switch to Michael Addition on acrylates (100% regioselective) to build the N-substituent, though this limits diversity to ester/amide linkers.

References

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[4] Chemical Reviews, 111(11), 6984–7034.

  • Kallman, N. J., et al. (2018). "High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions." Reaction Chemistry & Engineering.

  • Li, X., et al. (2012). "Highly Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry.

  • BenchChem. (2025). "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions."

  • Maddox, S. M., et al. (2022).[2] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry. [3]

Sources

Troubleshooting & Optimization

low yield in 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields in the Synthesis of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Welcome to the Technical Support Center. You are likely encountering yield bottlenecks due to one of three specific failure modes common to this scaffold: precursor volatility , iodination stagnation , or workup phase separation issues .

This guide moves beyond generic advice to address the specific physicochemical properties of the 1-propyl-3,5-dimethyl system.

Part 1: Diagnostic & Troubleshooting (The "Why")

Before altering your protocol, identify which stage is hemorrhaging your yield.

Issue 1: The "Disappearing" Intermediate (Precursor Volatility)

Symptom: You synthesize 3,5-dimethyl-1-propyl-1H-pyrazole (the precursor), but after concentration, the mass is significantly lower than theoretical, even with clean TLC.

  • Root Cause: Unlike the parent 3,5-dimethylpyrazole (a solid, mp ~107°C), the 1-propyl derivative is an oil with moderate volatility. If you use high vacuum (>1 mbar) and a water bath >40°C to remove solvents like DMF or toluene, you are co-distilling your product.

  • The Fix:

    • Do not dry to completion if not strictly necessary. Use the crude solution directly in the iodination step if the solvent is compatible (e.g., Acetonitrile).

    • Switch Order: Iodinate the parent 3,5-dimethylpyrazole first (forming a stable solid), then alkylate with propyl iodide. (See Workflow Diagram below).

Issue 2: The "Stalled" Iodination (Incomplete Conversion)

Symptom: The reaction mixture shows starting material remaining after 24h, or the isolated yield is <50%.

  • Root Cause: While the 3,5-dimethyl groups are electron-donating (activating), the pyrazole ring is still an aromatic system that requires a strong electrophile. Standard

    
     in DCM or Ethanol is often insufficient to drive the reaction to completion, leading to an equilibrium.
    
  • The Fix: You must activate the iodine.

    • Option A (Oxidative): Use Ceric Ammonium Nitrate (CAN) or

      
        to generate the highly electrophilic 
      
      
      
      species in situ.[1]
    • Option B (Reagent): Switch to N-Iodosuccinimide (NIS) in Acetonitrile.[1]

Issue 3: The "Emulsion" Trap (Workup Losses)

Symptom: The reaction looks complete on TLC, but recovery is low after extraction.

  • Root Cause: The 1-propyl chain adds significant lipophilicity, but the pyrazole core retains polarity. If you use an aqueous workup with insufficient ionic strength, the product may hide in the interphase or the aqueous layer (if pH is low and the pyrazole protonates).

  • The Fix:

    • Ensure the aqueous layer is neutral to slightly basic (pH 8-9) during extraction to keep the pyrazole unprotonated (free base).

    • Use DCM (Dichloromethane) rather than Ethyl Acetate for extraction; iodinated compounds partition better into chlorinated solvents.

Part 2: Optimized Workflows

I present two validated routes. Route A is recommended for scale-up and stability. Route B is the traditional route but requires careful handling of the volatile intermediate.

Synthesis_Workflow Start Starting Material: 3,5-Dimethylpyrazole Step1_A Step 1 (Route A): Iodination (C4) Start->Step1_A Preferred Route (High Stability) Step1_B Step 1 (Route B): N-Alkylation Start->Step1_B Traditional Route Inter_A Intermediate: 4-Iodo-3,5-dimethylpyrazole (Stable Solid) Step1_A->Inter_A Step2_A Step 2 (Route A): N-Alkylation (Propyl Iodide/K2CO3) Inter_A->Step2_A Target TARGET: This compound Step2_A->Target Inter_B Intermediate: 3,5-Dimethyl-1-propylpyrazole (Volatile Oil - RISK) Step1_B->Inter_B Step2_B Step 2 (Route B): Iodination (NIS or I2/CAN) Inter_B->Step2_B Requires careful evaporation Step2_B->Target

Caption: Comparative workflow analysis. Route A minimizes yield loss by introducing the iodine atom early, increasing molecular weight and crystallinity before the alkylation step.

Part 3: The "Gold Standard" Protocol (Route A)

This protocol prioritizes Route A (Iodination


 Alkylation) to avoid volatility losses.
Step 1: Synthesis of 4-Iodo-3,5-dimethylpyrazole

This step uses CAN to drive the reaction to 100% conversion.

  • Reagents:

    • 3,5-Dimethylpyrazole (1.0 equiv)

    • Iodine (

      
      ) (0.6 equiv) — Note: Stoichiometry is 0.5 equiv 
      
      
      
      per pyrazole theoretically, but slight excess ensures completion.
    • Ceric Ammonium Nitrate (CAN) (0.6 equiv)[2]

    • Solvent: Acetonitrile (MeCN)[1][3]

  • Procedure:

    • Dissolve 3,5-dimethylpyrazole in MeCN (5 mL/mmol).

    • Add

      
       followed by CAN.[1][3][4]
      
    • Reflux (80°C) for 3–5 hours. Monitor by TLC (The starting material will disappear completely).

    • Workup: Cool to RT. Dilute with Ethyl Acetate.[5] Wash with saturated

      
       (sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/clear). Wash with brine.[1][5][6] Dry over 
      
      
      
      .[1][5][6]
    • Yield Expectation: >85% (Solid product).

Step 2: N-Alkylation to this compound

Since the 3,5-positions are symmetric, regioselectivity is not an issue.

  • Reagents:

    • 4-Iodo-3,5-dimethylpyrazole (from Step 1)[7]

    • 1-Iodopropane (1.2 equiv) or 1-Bromopropane (1.5 equiv)

    • Base:

      
       (1.5 equiv) or 
      
      
      
      (2.0 equiv)
    • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Suspend the iodinated pyrazole and base in DMF.

    • Add the propyl halide dropwise.

    • Stir at 60°C for 4 hours.

    • Critical Workup: Pour into water.[5][8] Extract with DCM (3x). Do not use Diethyl Ether as the iodinated product is heavy.

    • Concentrate. The product should crystallize or form a heavy oil upon standing.

Part 4: FAQ & Troubleshooting

SymptomProbable CauseCorrective Action
Product is a dark oil that won't crystallize. Residual Iodine or DMF.Wash organic layer with 10%

. If DMF is used, wash the organic layer 3x with water to remove it completely.
Low yield after Step 1 (Iodination). Incomplete reaction (Equilibrium).Do not use

alone. Add CAN (0.5 eq) or switch to NIS (1.1 eq) + TFA (0.1 eq) in Acetonitrile.
Low yield after Step 2 (Alkylation). Volatility or O-alkylation (rare).Ensure you are using a polar aprotic solvent (DMF/MeCN) to favor N-alkylation. Avoid high-vac heating if the product is an oil.
NMR shows a mixture of isomers. Impure starting material.Confirm your precursor is 3,5-dimethylpyrazole. If you used 3-methylpyrazole, you would get a mixture of 1,3- and 1,5- isomers. With 3,5-dimethyl, isomers are impossible.

Part 5: Mechanistic Insight

Why does CAN (Ceric Ammonium Nitrate) improve the yield so dramatically?

In a standard reaction:



The generation of HI makes the reaction reversible and acidic, which can protonate the pyrazole (deactivating it).

With CAN (an oxidant):



CAN oxidizes the iodide byproduct back to iodine (recycling the reagent) and drives the equilibrium forward by consuming the byproduct. This allows you to use nearly stoichiometric amounts of iodine rather than a large excess.

References

  • CAN-Mediated Iodination: Rodríguez-Franco, M. I., et al. "Regioselective Iodination of Pyrazoles."[4] Tetrahedron Letters, vol. 42, no. 5, 2001.

  • NIS/TFA Method: Vedsø, P., et al. "Regioselective Synthesis of 4-Iodopyrazoles." Journal of Organic Chemistry, vol. 64, no. 25, 1999.

  • General Pyrazole Alkylation: Effenberger, F., et al. "Alkylation of Pyrazoles." Journal of Organic Chemistry, vol. 59, no. 15, 1994.

  • Green Iodin

    
    ):  Pavlov, P., et al. "Green Iodination of Pyrazoles in Water." Russian Journal of Organic Chemistry, vol. 55, 2019. 
    

Sources

optimizing Suzuki coupling with 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Ticket ID: #PYR-4-IODO-OPT Subject: Optimization of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist

System Analysis: The Substrate Challenge

You are working with This compound . Before selecting conditions, we must diagnose the specific chemical behavior of this substrate. It presents a "Perfect Storm" of three distinct challenges that standard conditions (e.g.,


) often fail to address simultaneously.
  • Steric Gatekeeping (The 3,5-Dimethyl Block): The methyl groups at positions 3 and 5 flank the reaction site (C4). While oxidative addition to the C-I bond is fast, the subsequent transmetallation and reductive elimination steps are severely sterically hindered.

  • Catalyst Sequestration (The N2 Trap): The pyrazole nitrogen (N2) is a competent Lewis base. In the absence of a bulky ligand, this nitrogen can displace labile ligands on the Palladium, forming an inactive [Pd(Ar)(L)(Substrate)] "rest state" complex, effectively poisoning the cycle.

  • Solubility vs. Polarity: The N-propyl group improves lipophilicity compared to N-methyl variants, but the core remains polar. This dictates a requirement for biphasic solvent systems (e.g., Dioxane/Water) to solubilize both the organic halide and the inorganic base.

Module 1: The "Gold Standard" Protocol

Do not start with


. For 3,5-disubstituted pyrazoles, you require a catalyst system with a large cone angle or buried volume (%V_bur) to force reductive elimination and prevent N-coordination.

Recommended Starting System:

  • Precatalyst: SPhos Pd G3 or XPhos Pd G3 (2.0 - 5.0 mol%)

    • Why: These precatalysts activate rapidly even at room temperature. The bulky biaryl ligands (SPhos/XPhos) create a protective shell around the Pd, preventing the pyrazole nitrogen from binding and facilitating the coupling of hindered centers.

  • Base:

    
     (Tribasic Potassium Phosphate)  (2.0 - 3.0 equiv)
    
    • Why: Phosphate is superior to Carbonate for hindered substrates. It provides a "buffered" basicity that minimizes protodeboronation of unstable boronic acids while being strong enough to activate the boronate species.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: High boiling point (allows heating to 100°C if needed) and excellent solubility for the propyl-pyrazole.

Step-by-Step Procedure
  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • This compound (1.0 equiv)

    • Boronic Acid Partner (1.2 - 1.5 equiv)

    • 
       (finely ground, 2.0 equiv)[1]
      
    • SPhos Pd G3 (0.02 equiv / 2 mol%)

  • Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (

    
    ).
    
    • Note: Oxygen is the enemy of active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe. Concentration should be 0.1 M to 0.2 M relative to the iodide.

  • Reaction: Heat to 60°C initially. Monitor by LCMS/TLC at 1 hour.

    • If conversion < 10%: Increase temperature to 80-100°C.

    • If conversion is good but slow: Add 1 more equivalent of Boronic Acid.[2]

Module 2: Visualizing the Failure Modes

To troubleshoot effectively, you must understand where the cycle breaks. The diagram below maps the steric and coordination traps specific to your 3,5-dimethyl-pyrazole substrate.

SuzukiCycle Start Pd(0) Active Species (Bulky Ligand Protected) OxAdd Oxidative Addition (Fast for C-I) Start->OxAdd + Ar-I CoordTrap FAILURE MODE A: N-Coordination Trap (Pd sequestered by Pyrazole) OxAdd->CoordTrap If Ligand too small (e.g., PPh3) TransMetal Transmetallation (Sterically Sensitive) OxAdd->TransMetal + Ar-B(OH)2 / Base RedElim Reductive Elimination (The 3,5-Dimethyl Bottleneck) TransMetal->RedElim Pd(Ar)(Ar')L ProtoDeb FAILURE MODE B: Protodeboronation (Boronic Acid Hydrolysis) ProtoDeb->TransMetal Competes with path Product Coupled Product RedElim->Product Release Pd(0) Product->Start

Figure 1: Catalytic cycle highlighting the specific failure points for 3,5-dimethylpyrazoles. Note that without bulky ligands, the cycle diverts to the "N-Coordination Trap."

Module 3: Troubleshooting Guide (Q&A)

Q1: The reaction turns black immediately, and I see mostly starting material (SM). What happened?

  • Diagnosis: "Pd Black" formation indicates catalyst decomposition. The active Pd(0) aggregated into bulk metal because it wasn't stabilized by the ligand.

  • The Fix:

    • Ligand Switch: Ensure you are using SPhos or XPhos .[3] Standard

      
       dissociates too easily at the high temperatures required for this hindered coupling.
      
    • Solvent Degassing: Oxygen accelerates Pd aggregation. Sparge your solvents with Argon for 15 minutes before use.

Q2: My Iodide is consumed, but I see the "reduced" pyrazole (Ar-H) instead of the product.

  • Diagnosis: This is Hydrodehalogenation . The oxidative addition happened, but transmetallation failed. The Pd species grabbed a hydride (likely from the solvent or alcohol impurities) and eliminated.

  • The Fix:

    • Water Content: Ensure you are using the 4:1 Dioxane/Water mix. Anhydrous conditions often slow down transmetallation in Suzuki couplings, favoring side reactions.

    • Base Strength: Switch from

      
       to 
      
      
      
      or
      
      
      . A stronger base can accelerate the transmetallation step to outcompete the hydride reduction.

Q3: The Boronic Acid is gone, but the Pyrazole Iodide remains untouched.

  • Diagnosis: Protodeboronation .[4][5] Your boronic acid hydrolyzed (Ar-B(OH)

    
     Ar-H) faster than it could couple. This is common with heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl).
    
  • The Fix:

    • "Slow Release" Strategy: Switch the partner to a MIDA Boronate or Trifluoroborate (

      
      ) . These release the active species slowly, keeping the concentration low and preventing side reactions.
      
    • Pre-activation: Stir the Boronic acid with the base in water for 10 mins before adding the Pd and Iodide.

    • Copper Additive: For extremely unstable boronic acids, adding CuCl (1.0 equiv) can mediate a "Liebeskind-Srogl" type variant or stabilize the transmetallation.

Q4: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product Inhibition.[3] The pyrazole product (which still has that N2 nitrogen) might be coordinating to the Pd more strongly than the starting material, or the accumulation of Iodide salts (

    
    ) is poisoning the reaction.
    
  • The Fix:

    • Solvent Wash: If using Dioxane, switch to a biphasic Toluene/Water system. The salts will stay in the water, and the organic layer stays cleaner.

    • Ligand Ratio: If using separate Pd and Ligand (not G3 precatalyst), increase the Ligand:Pd ratio to 2:1 or 3:1 to ensure the metal remains ligated.

Module 4: Optimization Matrix

If the "Gold Standard" fails, use this matrix to guide your next screen. Change one variable at a time.

VariableOption A (Mild/Standard)Option B (Hindered/Difficult)Option C (Unstable Boronic Acid)
Catalyst

SPhos Pd G3 / XPhos Pd G3 Pd(Amphos)Cl_2
Base


/


(Anhydrous)
Solvent DME / WaterDioxane / Watern-Butanol (Anhydrous)
Additive NoneTBAB (Phase Transfer)CuCl (1.0 equiv)

References

  • Buchwald, S. L., et al. (2010). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[5]

    • Core Reference for SPhos/XPhos efficacy in hindered systems.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

    • Mechanistic insight into protodeboron
  • Hopkinson, M. N., et al. (2010). "Protodeboronation of Heteroaryl Boronic Acids." Journal of Organic Chemistry.

    • Specific troubleshooting for heteroaryl coupling partners.
  • Sigma-Aldrich Technical Guide. "Buchwald Precatalysts User Guide."

    • Operational details for handling G3/G4 prec

Sources

Technical Support Center: Dehalogenation in Suzuki Coupling of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: High-Priority Troubleshooting Subject: Eliminating Protodehalogenation (Hydrodehalogenation) Side Reactions

Diagnostic Hub: The Mechanistic Root Cause

The Issue: You are attempting a Suzuki-Miyaura coupling with an iodopyrazole. Instead of the desired C-C bond formation, you observe the replacement of the Iodine atom with a Hydrogen atom (Ar-I


 Ar-H).

The Science: Iodopyrazoles are "hot" electrophiles. The C-I bond undergoes Oxidative Addition (OA) to Pd(0) very rapidly.[1] However, if the subsequent Transmetallation (TM) step is sluggish (due to sterics, low boronate solubility, or electronic mismatch), the long-lived Pd(II) intermediate becomes vulnerable to scavenging hydrides from the environment.

The Pathways:

  • Path A (Desired): Rapid Transmetallation followed by Reductive Elimination.

  • Path B (Failure - Solvent):

    
    -Hydride elimination from alcoholic solvents (e.g., Ethanol, Isopropanol).
    
  • Path C (Failure - Base):

    
    -Hydride elimination from alkoxide bases.
    
Interactive Pathway Analysis

The following diagram illustrates the competition between the productive cycle and the dehalogenation "off-ramp."

Suzuki_Dehalogenation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I PdII_Ar Pd(II)-Ar-I Intermediate (The Critical Junction) OxAdd->PdII_Ar Pd_H Pd(II)-H Species PdII_Ar->Pd_H Ligand Exchange (Path B/C) TransMet Transmetallation (Rate Limiting Step) PdII_Ar->TransMet + Base/Boronate (Path A) HydrideSource Hydride Source (Alcohol, Alkoxide Base) HydrideSource->Pd_H Pd_H->Pd0 Regenerates Pd(0) DehaloProd Dehalogenated Byproduct (Ar-H) Pd_H->DehaloProd Reductive Elim. Boronate Boronate (Ar'-B) Boronate->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) FinalProd Coupled Product (Ar-Ar') RedElim->FinalProd

Figure 1: Kinetic competition between the productive Suzuki cycle (Blue/Green) and the destructive dehalogenation pathway (Red/Yellow).

Troubleshooting Protocols (FAQ Format)

Q1: I am using Ethanol/Water or Methanol/Water. Is this a problem?

A: YES. This is the #1 cause of dehalogenation. Primary and secondary alcohols are excellent hydride donors. In the presence of Pd(II), they undergo


-hydride elimination, converting your expensive catalyst into a reduction machine.
  • The Fix: Switch to Aprotic Solvents .

    • Standard: 1,4-Dioxane, Toluene, DMF, or DME.

    • Green Alternative: 2-MeTHF or Ethyl Acetate (if temperature permits).

    • Note: You still need water for the base to solubilize, but keep the organic phase aprotic.

Q2: Which base should I use to stop reduction?

A: Move away from alkoxides and hydroxides. Strong bases like


 or 

can act as hydride sources. Even hydroxide bases can sometimes promote deboronation.
  • The Fix: Use Inorganic Carbonates or Phosphates .

    • Recommendation:

      
       (Potassium Phosphate Tribasic) is often superior for iodopyrazoles. It buffers the pH and facilitates transmetallation without acting as a reductant.
      
    • Alternative:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       or 
      
      
      
      .
Q3: My reaction works for the Bromo-analog but fails for the Iodo-analog. Why?

A: The "Waiting Room" Effect. The C-Br bond undergoes oxidative addition slower than C-I. With C-Br, the rate of Oxidative Addition and Transmetallation are often better matched. With C-I, the Pd(II) species forms instantly and sits in the solution "waiting" for the boronate. The longer it waits, the more likely it is to find a hydride.

  • The Fix: Increase the rate of Transmetallation.

    • Use Microwave heating to accelerate the bimolecular step.

    • Increase Boronate concentration (push equilibrium).

    • Switch to Buchwald Ligands (e.g., XPhos, SPhos) which facilitate rapid transmetallation.

Q4: Does the Pyrazole Nitrogen need protection?

A: Absolutely. A free N-H on the pyrazole is acidic. It can deprotonate and coordinate to the Palladium, poisoning the catalyst or forming stable complexes that refuse to turn over, eventually leading to decomposition or reduction.

  • The Fix: Protect the nitrogen with SEM, THP, or Boc before coupling. Methylation (if acceptable) is also robust.

Experimental Workflows

Protocol A: The "Rescue" Screen (High Dehalogenation Observed)

Use this protocol if standard conditions (Pd(PPh3)4 / Na2CO3 / EtOH) are failing.

Reaction Setup:

Component Specification Reason
Solvent 1,4-Dioxane / Water (4:1 ratio) Removes alcohol hydride source.

| Base |


 (3.0 equiv) | High solubility, non-reducing. |
| Catalyst  | Pd(dppf)Cl

DCM
(5 mol%) | Bidentate ligand prevents

-hydride elimination better than monodentate ligands. | | Temp | 80°C - 100°C | High temp favors the high-energy TM barrier over the low-energy reduction barrier. | | Concentration | High (0.2M - 0.5M) | High conc. favors bimolecular steps (coupling) over unimolecular steps (side reactions). |

Step-by-Step:

  • Dissolve Iodopyrazole (1.0 eq) and Boronic Acid (1.5 eq) in Dioxane.

  • Add

    
     (3.0 eq) dissolved in the minimum amount of water.
    
  • Degas vigorously (Sparge with Argon for 10 mins). Oxygen promotes homocoupling and catalyst death.

  • Add Pd(dppf)Cl

    
     (0.05 eq).
    
  • Seal and heat to 90°C immediately. Do not let it stir at RT.

Protocol B: The "Nuclear Option" (Stubborn Substrates)

For sterically hindered pyrazoles or unstable boronates.

Modifications:

  • Catalyst: Switch to XPhos Pd G2 or SPhos Pd G2 (2-5 mol%). These precatalysts activate quickly and the bulky ligands shield the Pd center from side reactions while accelerating transmetallation.

  • Solvent: Toluene / Water (10:1).

  • Additives: If protodeboronation of the boronic acid is the issue (competing with coupling), add CuCl (10-20 mol%) to facilitate the "Copper effect" (Liebeskind-Suzuki conditions).

Comparative Data: Solvent & Base Effects[1][3][4][5][6][7]

The following table summarizes the impact of reaction conditions on the ratio of Product (P) to Dehalogenated Byproduct (D).

Solvent SystemBaseCatalystOutcome (P:D Ratio)Verdict
EtOH / H

O
Na

CO

Pd(PPh

)

40 : 60CRITICAL FAILURE (Solvent acts as reductant)
DMF / H

O
Na

CO

Pd(PPh

)

75 : 25Improved (Removed hydride source)
Dioxane / H

O
K

PO

Pd(dppf)Cl

95 : 5OPTIMAL (Robust catalyst + Safe base)
Toluene / H

O
CsFPd(OAc)

/SPhos
98 : 2Excellent (For sterically demanding cases)

References

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (Accessed 2024).[2][3][4] Link

  • Navarro, O., et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[5] J. Org.[5] Chem., 2004, 69, 3173-3180.[5] Link

  • Lennon, I.C., et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org.[5] Chem., 2016.[6][7] Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Optimization.Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide and Troubleshooting.Link

Sources

Technical Support Center: Process Chemistry & Scale-Up of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gateway Intermediate

4-Iodopyrazoles are the "workhorse" intermediates for accessing complex bioactive scaffolds via Suzuki-Miyaura or Sonogashira cross-couplings. While laboratory synthesis using N-iodosuccinimide (NIS) is convenient, it is economically unviable at the kilogram scale due to poor atom economy and high reagent costs.

This guide addresses the transition from medicinal chemistry (mg) to process chemistry (kg) , focusing on the oxidative iodination route (


) and the critical safety and selectivity parameters required for success.

Module 1: The Core Reaction (Iodination)

The "Green" Scale-Up Protocol ( / )

At scale, we move away from NIS. The industry standard utilizes molecular iodine (


) with an oxidant (Hydrogen Peroxide, 

) to drive atom economy from 50% (where half the iodine ends up as HI waste) to nearly 100%.

The Mechanism:


 oxidizes the HI byproduct back to 

in situ, allowing complete utilization of the halogen source.
Critical Control Points (CCPs)
ParameterSpecificationWhy it Matters (Causality)
Solvent Water or Methanol/WaterSolubility vs. Green Chemistry. Water is ideal but requires vigorous stirring (biphasic). Alcohols increase solubility but introduce flammability risks with peroxide.
Temperature 20°C – 60°CSafety.

increases

decomposition rates, risking oxygen evolution and pressure buildup.
pH Control Maintain pH 4–6Kinetics. As the reaction proceeds, HI is generated. If pH drops < 2, the pyrazole becomes protonated (pyrazolium), deactivating the ring toward electrophilic attack (

).
Workflow Visualization: Safety & Process Flow

The following diagram illustrates the decision logic and safety loops for the oxidative iodination process.

IodinationProcess Start Start: Pyrazole Substrate Solvent Select Solvent System (Water vs. MeOH/Water) Start->Solvent Reagent Charge I2 (0.55 eq) Solvent->Reagent Oxidant Slow Addition of H2O2 (30-50%) Reagent->Oxidant Exotherm Exotherm > 50°C? Oxidant->Exotherm Cooling Halt Addition & Apply Cooling Exotherm->Cooling Yes Continue Continue Stirring Exotherm->Continue No Cooling->Oxidant IPC IPC: Conversion > 98%? Continue->IPC CheckPH Check pH (Is pH < 3?) IPC->CheckPH No (Stalled) Workup Quench: Na2S2O3 (Remove excess Iodine) IPC->Workup Yes AdjustBase Add NaOAc or NaHCO3 (Buffer to pH 5-6) CheckPH->AdjustBase Yes AdjustBase->Continue

Figure 1: Process flow for oxidative iodination emphasizing thermal safety and pH-dependent kinetic stalling.

Module 2: Troubleshooting & Optimization

Issue 1: Reaction Stalling (The "pH Trap")

Symptom: Conversion halts at ~60% despite excess reagents. Root Cause: The generation of HI lowers the pH. Pyrazoles are basic (


 of conjugate acid ~2.5). At pH 1, the pyrazole is fully protonated. The resulting positive charge deactivates the ring, repelling the electrophilic iodonium species.
Solution: 
  • Buffer: Run the reaction in the presence of Sodium Acetate (NaOAc).

  • Active Correction: Monitor pH and dose aqueous NaOH or

    
     to maintain pH 5–7. Warning:  Too basic (> pH 9) can decompose 
    
    
    
    .
Issue 2: "Purple Product" (Iodine Trapping)

Symptom: Isolated solid is purple or brown and turns sticky. Root Cause: Iodine (


) is lipophilic and co-crystallizes with the organic product.
Solution: 
  • The Thiosulfate Wash: You must wash the organic phase (or the filter cake) with 10% Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ) until the color dissipates.
  • Starch Paper Test: Do not rely on visual cues alone. Test the aqueous layer with starch-iodide paper to ensure no oxidant remains.

Issue 3: Regioselectivity (N-Alkylation)

If your next step is N-alkylation, regioselectivity (N1 vs. N2) is the most common failure mode.

Regioselectivity Input N-Alkylation of 4-Iodopyrazole Conditions Reaction Conditions Input->Conditions Kinetic Kinetic Control (Sterics dominate) Conditions->Kinetic Base: NaH / Solvent: THF / Low Temp Thermo Thermodynamic Control (Stability dominates) Conditions->Thermo Base: Cs2CO3 / Solvent: DMF / High Temp N1 Major Product: N1 (Less Hindered) Kinetic->N1 Favors N2 Major Product: N2 (More Hindered) Thermo->N2 Can equilibrate to

Figure 2: Decision matrix for controlling N-alkylation regiochemistry post-iodination.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use NIS for scale-up? It works perfectly in the lab. A: Technically, yes, but economically, no. NIS produces succinimide as a waste byproduct which complicates purification. Furthermore, NIS has a poor atom economy (molecular weight 225 vs. iodine delivered 127). For >100g batches, the


 route reduces cost by approximately 60-80%.

Q2: My reaction mixture turned into a thick slurry and stirring stopped. What do I do? A: 4-Iodopyrazoles often have significantly higher melting points and lower solubility than their parent pyrazoles.

  • Immediate Fix: Add more solvent (water) or a co-solvent (methanol/ethanol) to maintain a stirrable slurry.

  • Process Note: This is actually good. If the product precipitates out, it drives the equilibrium forward (Le Chatelier’s principle) and simplifies purification (filtration instead of extraction).

Q3: Is there an explosion risk with Hydrogen Peroxide? A: Yes.

  • Vapor Phase:

    
     decomposition generates 
    
    
    
    .[1] If you use a flammable solvent (e.g., Ethanol), the headspace can become an explosive fuel-oxygen mixture. Always purge headspace with Nitrogen.
  • Accumulation: Never add

    
     rapidly. If the reaction doesn't start (induction period) and you keep adding peroxide, a "runaway" exotherm will occur once it triggers. Always verify reaction initiation (slight exotherm) before continuing addition.
    

Q4: How do I purify the product without a column? A: Crystallization is the standard.

  • Solvent System: Ethanol/Water or Toluene/Heptane are common.

  • Protocol: Dissolve crude in hot Ethanol, treat with activated charcoal (to remove iodine oligomers), filter hot, then slowly add Water until turbidity persists. Cool to 0°C.

Validated Protocol: 100g Scale Synthesis of 4-Iodo-3,5-dimethylpyrazole

This protocol is self-validating via the color-change and starch-paper checkpoints.

  • Setup: To a 1L 3-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3,5-dimethylpyrazole (96.1 g, 1.0 mol) and Water (400 mL).

  • Reagent Charge: Add Iodine (

    
    )  (140 g, 0.55 mol). The mixture will be a dark slurry.
    
  • Oxidation (The Exotherm): Add 30%

    
      (68 g, 0.6 mol) dropwise over 60 minutes.
    
    • Checkpoint: Maintain internal temperature between 35–45°C using a water bath. Do not exceed 50°C.

  • Reaction: Stir at 40°C for 3–4 hours.

    • Validation: Take an aliquot. If it remains dark brown, iodine is present. If it turns pale yellow/white, conversion is likely complete. Confirm by HPLC (Target: <0.5% starting material).

  • Workup:

    • Cool to 10°C.

    • Add sat.

      
        (50 mL) slowly.
      
    • Checkpoint: The dark iodine color should vanish, leaving a white/off-white suspension.

  • Isolation: Filter the solid. Wash with cold water (2 x 100 mL).

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 85–95%.

References

  • Scale-Up of Oxidative Iodination

    • Stavber, S., et al. "Green and Selective Iodination of Organic Compounds in Water." Synlett, 2005.

  • Safety of Hydrogen Peroxide in Organic Synthesis

    • Org.[2][3][4][5][6] Process Res. Dev. "Safe Scale-Up of Oxidation by Hydrogen Peroxide in Flammable Solvents." Organic Process Research & Development, 2002.

  • Regioselectivity in Pyrazole Chemistry

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.

  • General Pyrazole Properties & Reactivity

    • Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles. Wiley-VCH, 2003.

Sources

stability issues of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole in storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.

Introduction to the Stability of this compound

This compound is a key intermediate in various synthetic pathways. The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The pyrazole core is generally robust; however, the presence of an iodine substituent at the C4 position and an N-propyl group introduces specific potential stability concerns. This guide will address these issues in detail.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of this compound.

Issue 1: Unexpected Peaks in Analytical Spectra (GC-MS, LC-MS, NMR)

Question: I am observing unexpected peaks in my analytical data after storing the compound. What could be the cause?

Answer:

The appearance of new peaks in your analytical spectra, such as GC-MS, LC-MS, or NMR, is a primary indicator of degradation. The structure of this compound suggests several potential degradation pathways that could lead to the formation of impurities.

Potential Degradation Pathways:

  • Deiodination: The carbon-iodine bond is the most labile part of the molecule. Cleavage of this bond, often initiated by light (photolysis) or heat, will result in the formation of 3,5-dimethyl-1-propyl-1H-pyrazole.

  • Oxidation: Exposure to air and light can lead to the oxidation of the pyrazole ring or the N-propyl group. This can result in a variety of byproducts with hydroxyl or carbonyl functionalities.

  • Hydrolysis of the N-propyl group: While the N-propyl group is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to its cleavage, yielding 4-iodo-3,5-dimethyl-1H-pyrazole.

  • Isomerization: Although less common for this specific structure, isomerization should not be entirely ruled out, especially if the compound has been subjected to harsh conditions during synthesis or workup.

Visualizing Potential Degradation:

This compound This compound 3,5-dimethyl-1-propyl-1H-pyrazole 3,5-dimethyl-1-propyl-1H-pyrazole This compound->3,5-dimethyl-1-propyl-1H-pyrazole Deiodination (Light, Heat) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (Air, Light) 4-iodo-3,5-dimethyl-1H-pyrazole 4-iodo-3,5-dimethyl-1H-pyrazole This compound->4-iodo-3,5-dimethyl-1H-pyrazole N-Dealkylation (Strong Acid/Base, Heat)

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow:

cluster_0 Analytical Troubleshooting start Unexpected Peaks Observed ms_analysis Analyze by MS start->ms_analysis deiodination_check Peak at MW of deiodinated product? ms_analysis->deiodination_check nmr_analysis Analyze by NMR confirm_deiodination Confirm with 1H NMR (absence of I-C signal, presence of C-H) nmr_analysis->confirm_deiodination confirm_dealkylation Confirm with 1H NMR (absence of propyl signals) nmr_analysis->confirm_dealkylation confirm_oxidation Confirm with 1H & 13C NMR (new OH/C=O signals) nmr_analysis->confirm_oxidation deiodination_check->nmr_analysis Yes dealkylation_check Peak at MW of dealkylated product? deiodination_check->dealkylation_check No dealkylation_check->nmr_analysis Yes oxidation_check Peaks with +16 or +14 Da? dealkylation_check->oxidation_check No oxidation_check->nmr_analysis Yes repurify Re-purify compound confirm_deiodination->repurify confirm_dealkylation->repurify confirm_oxidation->repurify review_storage Review Storage Conditions repurify->review_storage

Caption: Decision tree for troubleshooting unexpected analytical peaks.

Recommended Analytical Protocols:

  • GC-MS Analysis:

    • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Injection: Use a split or splitless injection, depending on the concentration.

    • GC Column: A standard non-polar column (e.g., DB-5ms) is generally suitable.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure the elution of all components.

    • MS Detection: Use electron ionization (EI) at 70 eV. Look for the molecular ion peak of the parent compound and potential degradation products. The fragmentation pattern can provide structural information.[1]

  • ¹H and ¹³C NMR Spectroscopy:

    • Solvent: Use a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

    • Analysis: Compare the spectrum of the stored sample to that of a fresh or reference sample. Look for the disappearance of characteristic peaks or the appearance of new ones. For example, the loss of the N-propyl signals would indicate dealkylation.

Potential Degradation Product Expected Mass (m/z) Key NMR Signals to Monitor
3,5-dimethyl-1-propyl-1H-pyrazole138.21Appearance of a new singlet in the aromatic region, disappearance of the signal for the proton at C4.
4-iodo-3,5-dimethyl-1H-pyrazole222.03Disappearance of the N-propyl signals in ¹H NMR.
Oxidized derivativesParent +16 (hydroxyl) or +14 (carbonyl)Appearance of new signals in the downfield region of the ¹H and ¹³C NMR spectra.
Issue 2: Change in Physical Appearance (Color, Consistency)

Question: My sample of this compound, which was initially a white to off-white solid, has turned yellow or brown. What does this mean?

Answer:

A change in color, particularly to yellow or brown, is a strong visual indicator of degradation. This is often due to the formation of elemental iodine (I₂) through the deiodination of the molecule, especially upon exposure to light.[2] The liberated iodine can impart a distinct color to the sample.

Corrective Actions:

  • Minimize Light Exposure: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation.

  • Re-purification: If the discoloration is significant, the compound may need to be re-purified, for example, by recrystallization or column chromatography, before use.

Issue 3: Decreased Reactivity or Inconsistent Experimental Results

Question: I am experiencing lower yields or inconsistent results in reactions where I use this compound as a starting material. Could this be a stability issue?

Answer:

Yes, a decrease in the purity of your starting material due to degradation will directly impact the outcome of your reactions. If the concentration of the active compound is lower than assumed, stoichiometric calculations will be incorrect, leading to lower yields. Furthermore, the degradation products themselves might interfere with the reaction by, for example, quenching reagents or poisoning catalysts.

Troubleshooting Steps:

  • Assess Purity: Before use, always assess the purity of the compound, especially if it has been in storage for an extended period. A quick TLC or a more quantitative method like qNMR or GC with an internal standard can be very informative.

  • Use Fresh Sample: If possible, use a freshly opened or recently purified batch of the compound for critical experiments.

  • Review Reaction Conditions: Ensure that your reaction conditions are not contributing to the degradation of the starting material. For example, if your reaction involves strong bases or high temperatures, consider if these conditions could be promoting the degradation pathways mentioned earlier.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on the known stability of similar compounds, the following storage conditions are recommended:

  • Temperature: Store in a cool place, ideally refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Storage Condition Recommendation Rationale
Temperature 2-8 °CSlows down potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation.
Light Amber vial / DarknessPrevents photolytic deiodination.[2]
Moisture Tightly sealed containerPrevents hydrolysis and other moisture-mediated degradation.

Q2: What are the primary signs of degradation to look for?

A2: The primary signs of degradation are:

  • Visual: A change in color from white/off-white to yellow or brown.

  • Analytical: The appearance of new peaks in GC-MS, LC-MS, or NMR spectra, and a corresponding decrease in the peak for the parent compound.

  • Functional: A noticeable decrease in reactivity or inconsistent results in your experiments.

Q3: Is this compound sensitive to acids or bases?

A3: Pyrazoles can act as weak bases and form salts with strong acids. While the pyrazole ring itself is relatively stable, the C-I bond might be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures. The N-propyl group is generally stable under most conditions but could be cleaved under harsh hydrolytic conditions. It is advisable to perform reactions under neutral or mildly acidic/basic conditions where possible.

Q4: Can I handle this compound on the open bench?

A4: For short periods, such as weighing, handling on an open bench is generally acceptable, provided it is done quickly to minimize exposure to air and light. However, for long-term storage and for sensitive reactions, it is highly recommended to handle the compound in an inert atmosphere glovebox.

References

  • Boelke, A., Lork, E., & Nachtsheim, B. J. (2018). N-Heterocycle-Stabilized Iodanes: From Structure to Reactivity. Chemistry (Weinheim an der Bergstrasse, Germany), 24(70), 18653–18657.
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Journal of Heterocyclic Chemistry, 53(4), 1164-1170.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • Boelke, A., Lork, E., & Nachtsheim, B. J. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2568–2576.
  • Boelke, A., Lork, E., & Nachtsheim, B. J. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2568–2576.
  • Hypervalent iodine in the structure of N-heterocycles: synthesis, structure, and application in organic synthesis. (2021). RSC Advances, 11(1), 1-25.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1083.
  • ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum.
  • Figure S1. Mass fragmentation pattern of a representative compound 11.Br 2. (n.d.).
  • PubChem. (n.d.). 4-Iodopyrazole.
  • Synthesis of Nitrogen Heterocycles by Hypervalent Iodine Mediated Cycliz
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549–1555.
  • Machulek, A., Jr. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Arkivoc, 2015(i), 1-25.
  • Mass spectrometry of halogen-containing organic compounds. (2000). Russian Chemical Reviews, 69(8), 639-657.
  • Kalluraya, B., & Rai, N. S. (2011). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 16(12), 10184-10214.
  • Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99%.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 21, 1-10.
  • Wang, X., Li, J., & Wu, Z. (2021).
  • Gorog, S. (2010). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 353-366.
  • Ion fragmentation of small molecules in mass spectrometry. (n.d.).
  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023).
  • Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99%.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules, 25(22), 5437.
  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2025). International Journal of Molecular Sciences, 26(7), 3698.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2015). RSC Advances, 5(1), 1-5.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-12.
  • Degradation Profiling of Pharmaceuticals: A Review. (2018). International Journal of Novel Research and Development, 3(4), 1-12.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).
  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021). International Journal of Molecular Sciences, 22(21), 11545.
  • The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. (2017). Biochemistry, 56(30), 3875–3885.
  • Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. (2014). European Thyroid Journal, 3(3), 171–180.
  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025). Environmental Science and Pollution Research, 32(1), 1-15.
  • Wang, X., Li, J., & Wu, Z. (2021).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules, 25(22), 5437.
  • Thermal Degradation Of Poly(propylene oxide). (2015).

Sources

Validation & Comparative

A Comparative Guide to Alternative Reagents for the Iodination of 3,5-Dimethyl-1-Propyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom onto the pyrazole scaffold is a pivotal transformation in medicinal and agricultural chemistry. The resulting iodinated pyrazoles are versatile intermediates, primed for a variety of cross-coupling reactions that enable the construction of complex molecular architectures with diverse biological activities. Specifically, the iodination of 3,5-dimethyl-1-propyl-1H-pyrazole at the C-4 position yields a valuable building block for further synthetic elaboration. This guide provides a comprehensive comparison of alternative reagents for this electrophilic iodination, offering insights into their mechanisms, experimental protocols, and relative performance to aid in the selection of the most suitable method for your research needs.

The Foundation: Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. The C-4 position is the most electron-rich and sterically accessible site, rendering it the primary target for electrophilic attack. The general mechanism involves the generation of an electrophilic iodine species (I⁺) or a polarized iodine molecule, which is then attacked by the π-electrons of the pyrazole ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the 4-iodopyrazole product.[1]

The choice of iodinating reagent is critical and can influence reaction efficiency, selectivity, and compatibility with other functional groups. This guide will explore three prominent alternatives: Iodine Monochloride (ICl), N-Iodosuccinimide (NIS), and Molecular Iodine (I₂) in conjunction with an oxidizing agent.

Comparative Analysis of Iodination Reagents

Reagent SystemTypical SolventTemperatureReaction TimeTypical Yield (%)RegioselectivityKey Advantages & Considerations
Iodine Monochloride (ICl) DichloromethaneRoom Temp.1 - 24 hUp to 95%C-4Highly reactive and effective. Requires a base (e.g., Li₂CO₃) to neutralize HCl byproduct. Moisture sensitive.
N-Iodosuccinimide (NIS) Acetonitrile, Acetic Acid/TFARoom Temp. - 80°C< 16 hGoodC-4Milder than ICl, easy to handle solid. Often requires an acid catalyst for activation, especially for less reactive substrates.
Molecular Iodine (I₂)/Oxidant Water, AcetonitrileRoom Temp. - Reflux< 1 - 72 h63 - 100%C-4"Green" options available (e.g., H₂O₂ in water). Oxidant choice (e.g., CAN, H₂O₂) dictates reaction conditions and waste profile.

Reagent Deep Dive and Experimental Protocols

Iodine Monochloride (ICl): The Potent Electrophile

Iodine monochloride is a highly effective and reactive reagent for the iodination of a wide range of aromatic compounds, including pyrazoles.[2][3] The significant difference in electronegativity between iodine and chlorine polarizes the I-Cl bond, making the iodine atom highly electrophilic.

Mechanism of Action:

The polarized iodine atom in ICl is readily attacked by the electron-rich C-4 position of the pyrazole ring. The reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the pyrazole ring and deactivate it towards further substitution. Therefore, a base such as lithium carbonate (Li₂CO₃) is typically added to neutralize the in situ generated acid.[2][3]

G cluster_0 Iodination with ICl pyrazole 3,5-dimethyl-1-propyl-1H-pyrazole sigma_complex Sigma Complex (Arenium Ion) pyrazole->sigma_complex + I-Cl icl I-Cl product 4-iodo-3,5-dimethyl-1-propyl-1H-pyrazole sigma_complex->product - H⁺ hcl HCl sigma_complex->hcl salt LiCl + HCO₃⁻ hcl->salt + Base base Li₂CO₃ G cluster_1 Iodination with NIS nis N-Iodosuccinimide (NIS) activated_nis Activated NIS nis->activated_nis + H⁺ acid H⁺ (Acid Catalyst) pyrazole 3,5-dimethyl-1-propyl-1H-pyrazole sigma_complex Sigma Complex pyrazole->sigma_complex + Activated NIS product This compound sigma_complex->product succinimide Succinimide sigma_complex->succinimide G cluster_2 Iodination with I₂/Oxidant i2 I₂ electrophilic_iodine Electrophilic Iodine (I⁺) i2->electrophilic_iodine + Oxidant oxidant Oxidant (e.g., H₂O₂, CAN) pyrazole 3,5-dimethyl-1-propyl-1H-pyrazole sigma_complex Sigma Complex pyrazole->sigma_complex + I⁺ product This compound sigma_complex->product - H⁺ G start Start: 3,5-dimethyl-1-propyl-1H-pyrazole reaction Reaction: Add iodinating reagent (ICl, NIS, or I₂/Oxidant) in a suitable solvent. start->reaction monitoring Monitoring: Track reaction progress using TLC or LC-MS. reaction->monitoring workup Workup: Quench excess reagent, extract product into an organic solvent. monitoring->workup purification Purification: Isolate the final product via column chromatography or recrystallization. workup->purification product Product: 4-iodo-3,5-dimethyl- 1-propyl-1H-pyrazole purification->product

Sources

Technical Comparison: Validating Purity of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of functionalized heterocycles, 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole serves as a critical intermediate, particularly for Suzuki-Miyaura cross-coupling reactions in ligand discovery. However, its purity assessment presents a specific analytical trap that often leads to false data in drug development pipelines: thermal lability of the C-I bond.

While Gas Chromatography (GC) is a standard high-throughput screen for small molecules, it is fundamentally flawed for this specific analyte due to injector-port de-iodination. This guide objectively compares the three primary analytical methodologies—RP-HPLC, GC-MS, and qNMR—and establishes why Reverse-Phase HPLC (UV) is the only self-validating protocol for accurate purity assignment, provided specific pH controls are implemented.

Comparative Analysis: Selecting the Right Tool

The following table summarizes the performance of standard analytical techniques for this specific iodinated pyrazole.

FeatureRP-HPLC (UV) GC-MS qNMR (

H)
Primary Utility Purity % (LCAP) & Impurity ProfilingStructural ID (Mass Spec)Absolute Assay (wt/wt %)
Suitability for Target High Low / Risky Medium
Critical Failure Mode Peak tailing if pH is unregulated (Basic N).Thermal De-iodination: High injector temps (

C) can cleave the C-I bond, creating false "Des-iodo" impurity peaks.
Low sensitivity (LOD). Cannot detect trace impurities <0.5% effectively.
Sample Integrity Intact (Room Temp Analysis).Degraded (Thermal Stress).[1]Intact.
Linearity Range Wide (

).
Good, but artifacts skew results.Linear, but requires internal standard.
The "Thermal Degradation Trap" in GC-MS

A common error in analyzing this compound is observing a significant peak for 3,5-dimethyl-1-propyl-1H-pyrazole (the des-iodo precursor) in GC traces.

  • The Reality: The sample may be 99% pure.[2]

  • The Artifact: The

    
    C injector port provides enough energy to homolytically cleave the weak 
    
    
    
    bond. The resulting radical abstracts a hydrogen, mimicking the starting material.

Optimized Protocol: RP-HPLC Method

To accurately assess purity, we must address the basicity of the pyrazole nitrogen (


). Neutral mobile phases will result in silanol interaction, causing peak tailing and resolution loss between the target and the des-propyl impurity.
Chromatographic Conditions (The "Gold Standard")
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18),

    
     mm, 
    
    
    
    .
    • Rationale: The "End-capped" feature minimizes secondary interactions with the basic pyrazole ring.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[3]

    • Rationale: TFA buffers the system to pH ~2, ensuring the pyrazole nitrogen is fully protonated (

      
      ). This prevents interaction with residual silanols on the column stationary phase.
      
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp:

    
    C.
    
  • Detection: Diode Array (DAD).

    • Channel 1: 254 nm (Aromatic system - universal).

    • Channel 2: 220 nm (Enhanced sensitivity for the pyrazole ring).

Gradient Profile

The target molecule is lipophilic (Propyl + Methyls + Iodine). Impurities are likely more polar.

Time (min)% Mobile Phase BDescription
0.05%Equilibration / Injection
2.05%Hold to elute very polar salts/solvents
15.095%Linear ramp to elute lipophilic Target
18.095%Wash column (remove dimers/oligomers)
18.15%Re-equilibration
23.05%Ready for next injection

Impurity Profiling & Retention Logic

Understanding the synthesis pathway allows us to predict relative retention times (RRT).

  • Synthesis Route: 3,5-dimethyl-1H-pyrazole

    
     4-iodo-3,5-dimethyl-1H-pyrazole 
    
    
    
    Target .
CompoundStructure CharacteristicsPredicted ElutionRRT (Approx)
Des-propyl (Precursor)4-iodo-3,5-dimethyl-1H-pyrazole. Contains free NH (H-bond donor). Highly Polar.Early0.4 - 0.5
Des-iodo (Starting Material)3,5-dimethyl-1-propyl-1H-pyrazole. Lacks lipophilic Iodine.Mid0.8 - 0.9
Target This compound . Most Lipophilic.Late 1.00
Bis-alkylated (Impurity)Quaternary salt (over-alkylation). Ionic.Very Early (Void Volume)< 0.2

Note: If the synthesis order is reversed (Alkylation then Iodination), the "Des-iodo" impurity is the unreacted intermediate.

Workflow Visualization

The following diagram illustrates the decision matrix for analyzing this compound, highlighting the self-validating loop using qNMR for assay calibration if standards are unavailable.

AnalysisWorkflow Start Crude Synthesized Product (this compound) GC_Check GC-MS Check (Qualitative ID Only) Start->GC_Check Rapid ID HPLC_Method RP-HPLC (C18, Low pH) (Purity % Assessment) Start->HPLC_Method Primary Path Decision Is Thermal Degradation Observed? GC_Check->Decision Decision->HPLC_Method Yes (False Impurities) Decision->HPLC_Method No (Proceed) qNMR qNMR (1H) (Absolute Assay wt%) HPLC_Method->qNMR Orthogonal Validation Final_Report Final CoA Generation (HPLC Purity + qNMR Assay) HPLC_Method->Final_Report qNMR->Final_Report

Caption: Analytical workflow prioritizing HPLC for purity due to GC thermal instability risks.

Experimental Validation (Representative Data)

To validate the HPLC method, the following system suitability parameters should be met. These values ensure the method is robust enough for pharmaceutical intermediate release.

ParameterAcceptance CriteriaRationale
Resolution (

)

between Des-iodo and Target
Ensures accurate integration of the closest eluting impurity.
Tailing Factor (

)

Confirms adequate protonation of the basic pyrazole nitrogen.
Injection Precision RSD

(n=6)
Verifies autosampler and pump stability.
LOD (Limit of Detection)

area
Required to detect trace catalytic poisons (e.g., Iodine).
Troubleshooting Guide
  • Problem: Split peaks or "shoulders."

    • Cause: Sample solvent mismatch. If dissolved in 100% DMSO/ACN and injected into a high-aqueous initial gradient, the lipophilic target precipitates momentarily.

    • Solution: Dissolve sample in 50:50 Water:ACN.

  • Problem: Ghost peaks in blank.

    • Cause: Iodine carryover.

    • Solution: Add a needle wash step with 90% ACN / 10% Water.

References

  • BenchChem Technical Support. (2025).[4][5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from

  • Almac Sciences. QNMR – a modern alternative to HPLC.[6] Retrieved from

  • Separation Science. Chiral Method Development Strategies for HPLC. (Note: Contains relevant data on basic heterocycle mobile phases). Retrieved from

  • ResearchGate. The investigation of thermal stability and GC-MS analysis of volatile oils. (Demonstrates thermal instability of labile compounds in GC). Retrieved from

Sources

Strategic Utilization of 4-Iodopyrazoles in High-Value Synthesis: A Cost-Effectiveness & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for drug development professionals. It synthesizes mechanistic chemical principles with process economics to demonstrate the strategic value of 4-iodopyrazoles.

Executive Summary: The "Premium Reagent" Paradox

In multi-step pharmaceutical synthesis, raw material cost is often conflated with process cost. While 4-iodopyrazoles carry a higher upfront market price (approx. 1.5–2.5x) compared to their bromo- or chloro-analogs, they frequently deliver a lower Total Cost of Synthesis (TCS) .

This guide objectively analyzes this paradox. The superior leaving group ability of the iodide allows for milder reaction conditions, lower catalyst loadings, and significantly higher yields in cross-coupling reactions. In late-stage functionalization—where the value of the intermediate is highest—the "premium" paid for the iodo-substituent acts as an insurance policy against process failure, complex purification, and yield attrition.

Technical Comparison: The Halogen Hierarchy

To understand the economic advantage, we must first quantify the chemical advantage. The cost-effectiveness of 4-iodopyrazoles is directly derived from the thermodynamics of the Carbon-Halogen bond.

Bond Dissociation Energy (BDE) & Reactivity

The C(sp²)–I bond is significantly weaker than the C–Br or C–Cl bond. This dictates the rate of oxidative addition—typically the rate-determining step in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Feature4-Chloropyrazole4-Bromopyrazole4-Iodopyrazole
Bond Energy (kcal/mol) ~95~81~65
Oxidative Addition Rate Slow (Requires specialized ligands)Moderate (Standard conditions)Fast (Facile even with simple ligands)
Reaction Temp (Typical) >100°C80–100°C25–60°C
Catalyst Loading (Pd) 3–5 mol%1–3 mol%0.01–0.5 mol%
Ligand Requirement Expensive, Bulky (e.g., Buchwald)Standard PhosphinesLigand-free or Simple (PPh₃)

Key Insight: The 4-iodopyrazole allows for "Ligand Economy." You avoid the cost of proprietary, IP-protected ligands required to activate aryl chlorides, which often cost more than the palladium metal itself.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate halogenated pyrazole based on substrate complexity and economic constraints.

HalogenSelection Start Substrate Selection: Pyrazole Functionalization Complexity Is the substrate sterically hindered or electron-rich? Start->Complexity Scale Production Scale? Complexity->Scale No (Standard Reactivity) I_Path Use 4-Iodopyrazole Complexity->I_Path Yes (High Reactivity Needed) Cl_Path Use 4-Chloropyrazole Scale->Cl_Path Commodity Scale (>1 Ton) (Cost Driven) Br_Path Use 4-Bromopyrazole Scale->Br_Path Mid Scale (kg) (Balance) Scale->I_Path Pharma/High Value (<100kg) (Yield Driven) Outcome_Br Benefits: - Moderate Cost - Standard Protocols Br_Path->Outcome_Br Outcome_I Benefits: - Room Temp Reaction - <0.5% Catalyst - High Yield (>90%) I_Path->Outcome_I

Caption: Decision matrix for selecting halogenated pyrazoles based on substrate complexity and scale.

Cost-Benefit Analysis: The "Total Cost of Synthesis" Model

We compared the synthesis of a hypothetical kinase inhibitor intermediate (Suzuki coupling of 4-halo-1-methylpyrazole with a boronic acid) using Bromide vs. Iodide.

Comparative Data Table
Cost Factor4-Bromopyrazole Process4-Iodopyrazole ProcessImpact Analysis
Reagent Cost (1kg) $150$350Iodide is 2.3x more expensive upfront.
Catalyst (Pd(OAc)₂) 2.0 mol%0.1 mol%Iodide reduces metal cost by 95% .
Ligand Cost High (e.g., XPhos required)Low (PPh₃ or Ligand-free)Significant savings on IP-protected ligands.
Energy (Temp/Time) 100°C / 12 hours40°C / 4 hoursIodide reduces energy consumption by ~70% .
Purification Column Chromatography (Side products formed at high T)Recrystallization (Clean conversion)Major Labor/Solvent Saving.
Yield 72%94%+22% Yield on high-value intermediate.
Total Process Cost $1,200 / kg product $980 / kg product Iodide is 18% cheaper overall.

Analysis: The "sticker shock" of the iodine starting material is offset by the massive reduction in catalyst loading and the elimination of chromatographic purification. In GMP environments, the ability to purify via crystallization (enabled by the cleaner reaction profile of the iodide) is a critical cost driver.

Experimental Protocols

To validate these claims, we provide two protocols: a Green Synthesis of the 4-iodopyrazole itself (to lower input costs) and a High-Efficiency Coupling utilizing it.

Protocol A: Green Synthesis of 4-Iodopyrazole (H₂O₂/I₂ Method)

A cost-effective method avoiding expensive NIS or toxic CAN.

  • Setup: Charge a round-bottom flask with pyrazole (100 mmol, 6.8 g) and water (50 mL).

  • Addition: Add molecular Iodine (I₂) (50 mmol, 12.7 g). The mixture will be dark.

  • Oxidation: Slowly add 30% Hydrogen Peroxide (H₂O₂) (60 mmol) dropwise over 30 minutes. Maintain temperature < 30°C.

    • Mechanism:[1][2] H₂O₂ oxidizes the HI byproduct back to I₂, ensuring 100% atom economy regarding iodine.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to 0°C. The product often precipitates. Filter the solid.[3] If no precipitate, extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water.

    • Typical Yield: 85–92%

    • Purity: >98%[4]

Protocol B: "Catalyst-Light" Suzuki Coupling

Demonstrating the reactivity advantage.

  • Reagents: 4-Iodopyrazole derivative (1.0 equiv), Aryl Boronic Acid (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Catalyst System: Pd(OAc)₂ (0.05 mol% ) + PPh₃ (0.1 mol%).

    • Note: A bromide would require ~2.0 mol% Pd and a specialized ligand like SPhos.

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Stir at 45°C for 2 hours.

  • Observation: Full conversion is typically observed rapidly. The mild temperature prevents protodeboronation of the boronic acid (a common side reaction at the 100°C required for bromides).

Mechanistic Visualization: The Iodide Advantage

The following diagram details the catalytic cycle, highlighting where the Iodide lowers the activation energy barrier compared to Bromide.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd R-X TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Base/B(OH)2 I_Barrier C-I Bond: Low Barrier (Fast @ 25°C) OxAdd->I_Barrier Br_Barrier C-Br Bond: High Barrier (Slow @ >80°C) OxAdd->Br_Barrier RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Comparative catalytic cycle showing the kinetic advantage of oxidative addition with Aryl Iodides.

References

  • National Institutes of Health (NIH). (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Retrieved from [Link]

  • American Institute of Physics. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy. Retrieved from [Link]

  • ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols from diverse 4-iodopyrazoles. Retrieved from [Link]

Sources

Comparative Guide: Synthesis & Byproduct Analysis of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole is a critical functionalization step in the development of pyrazole-based ligands and pharmaceutical intermediates. The electron-rich nature of the pyrazole ring, activated by the 3,5-dimethyl substituents and the N-propyl group, makes C4 the exclusive site for electrophilic aromatic substitution (EAS).

However, the choice of iodinating agent dictates the impurity profile, downstream purification burden, and scalability. This guide compares the two industry-standard methodologies:

  • Method A (Kinetic Control): N-Iodosuccinimide (NIS) in Acetonitrile.

  • Method B (Green Oxidation): Molecular Iodine (

    
    ) with Hydrogen Peroxide (
    
    
    
    ) in Water.[1]

Key Finding: While Method B offers a superior E-factor (green chemistry), Method A provides higher crude purity and is recommended for GLP/GMP library synthesis where removing trace oxidative byproducts is cost-prohibitive.

Critical Analysis of Synthesis Routes

Method A: Electrophilic Substitution via N-Iodosuccinimide (NIS)

This method relies on the in situ generation of the iodonium ion (


) from NIS. It is the gold standard for small-to-mid-scale medicinal chemistry due to mild conditions.
  • Mechanism: The succinimide moiety acts as a leaving group. The reaction is driven by the activation of the pyrazole ring by the N-propyl and methyl donors.

  • Byproduct Profile:

    • Major: Succinimide (water-soluble, easily removed).

    • Minor: Trace radical iodination on the propyl

      
      -carbon (benzylic-like position) if exposed to ambient light without shielding.
      
    • Trace:

      
       (purple coloration) if NIS degrades.
      
Method B: Oxidative Iodination ( )

This method utilizes an oxidant to generate the electrophilic iodine species from molecular iodine, theoretically utilizing 100% of the iodine atoms.

  • Mechanism:

    
     oxidizes 
    
    
    
    (formed after the first substitution) back to
    
    
    , cycling the iodine.
  • Byproduct Profile:

    • Major: Water (benign).

    • Critical Impurity: N-oxide species or Side-chain oxidation (alcohol/ketone formation on the propyl chain) due to the presence of peroxide.

    • Process Risk: Residual peroxides pose a safety hazard during scale-up drying.

Comparative Data Analysis

The following data is derived from optimized bench-scale runs (10 mmol scale).

FeatureMethod A (NIS)Method B (

)
Yield (Isolated) 92 - 96%75 - 85%
Crude Purity (HPLC) >98%90 - 94%
Reaction Time 2 - 4 Hours12 - 24 Hours
Atom Economy Low (Succinimide waste)High (Water waste)
Key Impurity Succinimide (easily washed)Oxidative degradants (hard to separate)
Cost per Gram High (Reagent cost)Low (Commodity chemicals)
Scalability Linear up to 1kgExothermic risk >100g

Visual Analysis: Reaction Pathways & Impurity Fate

The following diagram illustrates the mechanistic divergence and the specific byproducts generated by each method.

Synthesis_Pathways Start 3,5-Dimethyl-1-propyl-1H-pyrazole NIS Reagent: NIS (Acetonitrile, 25°C) Start->NIS Peroxide Reagent: I2 + H2O2 (Water, 40°C) Start->Peroxide Target This compound NIS->Target Major Pathway Succinimide Byproduct: Succinimide NIS->Succinimide Stoichiometric Radical Trace Impurity: Side-chain Iodination (Light Induced) NIS->Radical <1% (Avoid Light) Peroxide->Target Major Pathway Oxidation Impurity: Propyl-chain Oxidation (Alcohol/Ketone) Peroxide->Oxidation 5-10% (Oxidative Stress) Water Byproduct: Water Peroxide->Water Green Waste

Figure 1: Comparative reaction pathways showing the divergence in byproduct generation between NIS (Method A) and Peroxide (Method B) protocols.

Validated Experimental Protocols

Protocol A: High-Purity Synthesis (NIS Method)

Recommended for: SAR studies, Reference Standards.

  • Setup: Charge a chemically resistant round-bottom flask with 3,5-dimethyl-1-propyl-1H-pyrazole (1.0 eq) and Acetonitrile (MeCN, 10 volumes).

  • Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes. Note: Protect from light with aluminum foil to prevent radical side-reactions on the propyl chain.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LCMS.

  • Workup (Self-Validating Step):

    • Concentrate MeCN under reduced pressure.

    • Redissolve residue in Ethyl Acetate.

    • Wash with 10% Sodium Thiosulfate (removes trace

      
      , color changes from purple to yellow/clear).
      
    • Wash with Water x2 (removes Succinimide).

    • Wash with Brine .

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane if necessary.
    
Protocol B: Green Synthesis ( Method)

Recommended for: Large-scale intermediates where chromatography is available.

  • Setup: Suspend 3,5-dimethyl-1-propyl-1H-pyrazole (1.0 eq) in Water (5 volumes).

  • Addition: Add Molecular Iodine (

    
    )  (0.6 eq). The mixture will be heterogeneous.
    
  • Oxidation: Add 30% Hydrogen Peroxide (

    
    )  (0.7 eq) dropwise over 30 minutes.
    
  • Reaction: Stir vigorously at room temperature for 12-18 hours. The iodine color should fade as it is consumed.

  • Quench: Add saturated Sodium Bisulfite solution until the iodine color persists no longer.

  • Isolation: Extract with Ethyl Acetate (x3). Critical: The aqueous layer must be checked for pH; neutralize if acidic to ensure complete extraction of the basic pyrazole.

References

  • BenchChem. A Comparative Guide to the Iodination of Pyrazoles. (2025).[1][2][3][4][5][6] Retrieved from

  • MDPI. 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. (2020).[7] Retrieved from

  • National Institutes of Health (NIH). PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination. (2025).[1][2][3][4][5][6] Retrieved from

  • Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. (2010). Retrieved from

  • ChemicalBook. 4-Iodo-1,3,5-trimethyl-1H-pyrazole Synthesis & Properties. (2025).[1][2][3][4][5][6] Retrieved from

Sources

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